molecular formula C₁₉H₁₈D₅NO₄ B1152596 5'-Hydroxy Reboxetine-d5

5'-Hydroxy Reboxetine-d5

Cat. No.: B1152596
M. Wt: 334.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Hydroxy Reboxetine-d5 is a deuterated analog of a key metabolite of Reboxetine, a selective norepinephrine reuptake inhibitor (sNRI) used in research . As a deuterium-labeled compound, it serves as a critical internal standard in advanced liquid chromatography-mass spectrometry (LC-MS) applications, enabling the highly sensitive and accurate quantification of metabolite levels in complex biological matrices. This application is essential for conducting precise pharmacokinetic and drug metabolism studies, facilitating investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of reboxetine and related compounds. Research into reboxetine has extended to areas such as major depressive disorder, panic disorder, and attention deficit hyperactivity disorder (ADHD), making reliable analytical tools for its metabolic pathways highly valuable . The primary metabolic pathway for reboxetine is mediated by the CYP3A4 enzyme in the liver, leading to O-desethylreboxetine, making this deuterated metabolite vital for understanding inter-individual variability in drug metabolism and potential drug-drug interactions . This compound is intended for research purposes exclusively and is not for use in diagnostic procedures or for administration to humans.

Properties

Molecular Formula

C₁₉H₁₈D₅NO₄

Molecular Weight

334.42

Synonyms

4-Ethoxy-3-[(S)-(2S)-2-morpholinylphenylmethoxy]phenol-d5

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight and Properties of Deuterated Reboxetine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular characteristics and properties of deuterated metabolites of reboxetine, a selective norepinephrine reuptake inhibitor. As the pharmaceutical industry increasingly leverages deuterium substitution to enhance drug metabolism and pharmacokinetic (DMPK) profiles, a thorough understanding of the resulting metabolites is critical for drug development and regulatory assessment. This document details the primary metabolic pathways of reboxetine, identifies its major metabolites, and systematically presents their molecular weights. It further explores the theoretical and practical implications of deuteration on these metabolites, discussing the anticipated shifts in molecular weight and the potential alterations in their physicochemical and pharmacological properties. This guide synthesizes current knowledge, provides detailed experimental protocols for the synthesis, identification, and characterization of these compounds, and serves as a vital resource for researchers in pharmacology, medicinal chemistry, and drug metabolism.

Introduction: Reboxetine and the Rationale for Deuteration

Reboxetine is a morpholine derivative that functions as a selective norepinephrine reuptake inhibitor (NRI), primarily used in the treatment of clinical depression.[1][2] It is metabolized in the liver, mainly by the cytochrome P450 isoenzyme CYP3A4.[3][4] The metabolic process involves several key pathways, including O-dealkylation, hydroxylation, and oxidation of the morpholine ring.[5]

The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a valuable tool in drug development to improve pharmacokinetic properties.[6] This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down the rate of metabolic reactions that involve the cleavage of this bond.[7] For drugs like reboxetine, where metabolism is a primary route of elimination, deuteration can potentially lead to:

  • Increased metabolic stability: A slower rate of metabolism can prolong the drug's half-life.

  • Altered pharmacokinetic profile: This may result in increased systemic exposure and potentially allow for less frequent dosing.

  • Reduced formation of certain metabolites: Deuteration can shift metabolic pathways, potentially reducing the formation of undesired or reactive metabolites.

This guide focuses on the molecular weight and properties of the metabolites of deuterated reboxetine, providing a foundational understanding for their synthesis, characterization, and evaluation.

Metabolism of Reboxetine

The biotransformation of reboxetine is extensive, with several metabolites identified. The primary metabolic pathways are:

  • O-dealkylation: Removal of the ethyl group from the ethoxyphenoxy moiety.[5]

  • Hydroxylation: Addition of a hydroxyl group to the ethoxyphenoxy ring.[5]

  • Oxidation: Oxidation of the morpholine ring.[5]

The major metabolites identified are:

  • O-Desethylreboxetine: The primary metabolite, formed through O-dealkylation.[1]

  • Phenol A Metabolite: A hydroxylated metabolite.[8]

  • Phenol B Metabolite: Another, more minor, hydroxylated metabolite.[9]

The metabolic pathway of reboxetine is depicted in the following diagram:

Reboxetine_Metabolism Reboxetine Reboxetine O_Desethylreboxetine O-Desethylreboxetine Reboxetine->O_Desethylreboxetine O-dealkylation (CYP3A4) Phenol_A Phenol A Metabolite Reboxetine->Phenol_A Hydroxylation (CYP3A4) Phenol_B Phenol B Metabolite Reboxetine->Phenol_B Hydroxylation (CYP3A4) Other_Metabolites Other Minor Metabolites (e.g., Morpholine Ring Oxidation) Reboxetine->Other_Metabolites Oxidation Synthesis_Deuterated_Reboxetine Start Chiral Morpholine Intermediate Bromide Morpholine Bromide Start->Bromide Bromination Protected N-Benzyl Protected Deuterated Reboxetine Bromide->Protected Etherification Final Deuterated (S,S)-Reboxetine Protected->Final Deprotection Deuterated_Phenol 2-Ethoxy-d5-phenol Deuterated_Phenol->Protected

Figure 2: Illustrative synthesis of deuterated reboxetine.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of deuterated reboxetine in vitro.

Materials:

  • Deuterated reboxetine

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

Procedure:

  • Preparation: Pre-warm a solution of HLMs in phosphate buffer at 37°C.

  • Incubation Mixture: In a microcentrifuge tube, combine the HLM solution, the deuterated reboxetine (dissolved in a small amount of organic solvent like DMSO, final concentration typically <1%), and the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

In_Vitro_Metabolism cluster_0 Incubation at 37°C cluster_1 Sample Processing HLM Human Liver Microsomes Incubation Incubation Mixture HLM->Incubation Drug Deuterated Reboxetine Drug->Incubation NADPH NADPH Regenerating System NADPH->Incubation Quench Quench with Acetonitrile + Internal Standard Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Analysis Supernatant->Analysis LC-MS/MS Analysis

Sources

A Technical Guide to the Differentiated Application of Reboxetine-d5 and 5'-Hydroxy Reboxetine-d5 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of drug metabolism and pharmacokinetics (DMPK), the precise quantification of a parent drug and its metabolites is fundamental to understanding its efficacy and safety profile. The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for achieving the highest levels of accuracy and precision.[1][2] This guide provides an in-depth technical analysis of two critical, yet distinct, deuterated standards: Reboxetine-d5 and 5'-Hydroxy Reboxetine-d5. We will explore their structural and functional differences, explain the causality behind their specific applications, and provide a validated protocol for their use in a typical bioanalytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to properly utilize these tools for generating defensible and reliable bioanalytical data.

Introduction to Reboxetine: Mechanism and Metabolism

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used clinically as an antidepressant.[3][4] Its therapeutic action is derived from its ability to block the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft.[5] Reboxetine is administered as a racemic mixture of the (R,R) and (S,S) enantiomers, both of which are primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4.[6][7]

The metabolic pathways of Reboxetine are critical to understanding its pharmacokinetic profile. The primary routes of biotransformation include:

  • O-deethylation: Removal of the ethyl group from the ethoxyphenoxy moiety.[8]

  • Hydroxylation: Addition of a hydroxyl (-OH) group to the ethoxyphenoxy ring.

  • Oxidation: Further oxidation of the morpholine ring.

One of the most significant metabolites formed is 5'-Hydroxy Reboxetine, resulting from hydroxylation of the ethoxyphenoxy ring.[9] The quantification of both the parent drug (Reboxetine) and this major metabolite is essential for comprehensive pharmacokinetic studies.

Reboxetine Reboxetine CYP3A4 CYP3A4-mediated Hydroxylation Reboxetine->CYP3A4 Metabolite 5'-Hydroxy Reboxetine CYP3A4->Metabolite caption Metabolic conversion of Reboxetine.

Caption: Metabolic conversion of Reboxetine.

The Imperative of Isotope Dilution Mass Spectrometry

Before comparing the two deuterated compounds, it is crucial to understand why such standards are the bedrock of modern quantitative bioanalysis. The principle, known as isotope dilution mass spectrometry (IDMS), relies on adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the sample preparation process.[1]

Key Advantages of Deuterated Internal Standards:

  • Correction for Matrix Effects: Biological matrices (e.g., plasma, urine) are notoriously complex and can cause unpredictable ion suppression or enhancement in the mass spectrometer's source.[10] A deuterated standard co-elutes chromatographically with the non-labeled analyte, meaning it experiences the exact same matrix effects.[11][12] This allows for a highly accurate normalization of the analyte's signal, as the ratio of the analyte to the standard remains constant irrespective of these effects.[1]

  • Compensation for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by an identical proportional loss of the deuterated standard.[13] This ensures that the final calculated concentration is unaffected by inconsistencies in sample handling.

  • Improved Precision and Accuracy: By correcting for variations in injection volume and instrument response, deuterated standards lead to significantly more precise and reproducible results, which is a non-negotiable requirement in regulated drug development.[10][13]

Comparative Analysis: Reboxetine-d5 vs. 5'-Hydroxy Reboxetine-d5

The core of this guide is the distinction between these two molecules. While both are deuterated standards, they are not interchangeable; they serve unique and specific purposes dictated by their chemical structures.

Structural and Physicochemical Differences

The fundamental difference lies in their underlying chemical scaffolds: Reboxetine-d5 is an isotopic variant of the parent drug , while 5'-Hydroxy Reboxetine-d5 is an isotopic variant of the metabolite .

PropertyReboxetine-d55'-Hydroxy Reboxetine-d5
Analyte Targeted Reboxetine5'-Hydroxy Reboxetine
Core Structure Reboxetine5'-Hydroxy Reboxetine
Chemical Difference 5 Deuterium atoms replace 5 Hydrogen atoms on the ethoxy group.5 Deuterium atoms replace 5 Hydrogen atoms on the ethoxy group, plus a hydroxyl group on the phenoxy ring.
Molecular Formula C₁₉H₁₈D₅NO₃C₁₉H₁₈D₅NO₄[14][15]
Molecular Weight ~318.42 g/mol (for free base)~334.42 g/mol [14][15]
CAS Number (Mesylate) 1285918-53-7[16][17]N/A (unlabeled CAS: 252570-35-7)[15]
Functional Roles in Bioanalysis

The structural differences directly dictate their functional roles. An ideal internal standard must be chemically almost identical to the analyte it is intended to quantify to ensure identical behavior during analysis.[12]

  • Reboxetine-d5 is the appropriate internal standard for the quantitative analysis of Reboxetine . Its physicochemical properties are nearly identical to Reboxetine, ensuring it co-elutes and experiences the same ionization efficiency and matrix effects. Using it to quantify 5'-Hydroxy Reboxetine would be scientifically invalid, as the presence of the polar hydroxyl group on the metabolite significantly alters its chromatographic retention time, extraction recovery, and ionization response.

  • 5'-Hydroxy Reboxetine-d5 is the appropriate internal standard for the quantitative analysis of 5'-Hydroxy Reboxetine . It is specifically designed to mimic the metabolite's behavior throughout the analytical process. It would be equally invalid to use this standard to quantify the parent drug, Reboxetine.

Application in a Validated Bioanalytical Workflow

To illustrate the practical application, we present a generalized, self-validating protocol for the simultaneous quantification of Reboxetine and 5'-Hydroxy Reboxetine in human plasma using LC-MS/MS. This workflow demonstrates the necessity of using two distinct internal standards in a single assay.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample (containing Reboxetine & 5'-OH Reboxetine) Spike 2. Spike with Internal Standards (Reboxetine-d5 AND 5'-Hydroxy Reboxetine-d5) Sample->Spike Extract 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Extract Centrifuge 4. Centrifuge & Collect Supernatant Extract->Centrifuge Evaporate 5. Evaporate & Reconstitute Centrifuge->Evaporate Inject 6. Inject onto LC-MS/MS Evaporate->Inject LC 7. Chromatographic Separation (C18 Column) Inject->LC MS 8. Mass Spectrometric Detection (MRM Mode) LC->MS Data 9. Data Processing (Calculate Analyte/IS Ratios) MS->Data caption Bioanalytical workflow for drug and metabolite.

Caption: Bioanalytical workflow for drug and metabolite.

Step-by-Step Experimental Protocol

1. Preparation of Calibration Standards and Quality Controls (QCs):

  • Prepare stock solutions of Reboxetine, 5'-Hydroxy Reboxetine, Reboxetine-d5, and 5'-Hydroxy Reboxetine-d5 in a suitable organic solvent (e.g., methanol).

  • Create a series of calibration standards by spiking blank, drug-free plasma with known concentrations of Reboxetine and 5'-Hydroxy Reboxetine.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (unknown, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Causality: Add 20 µL of a combined internal standard (IS) working solution containing both Reboxetine-d5 and 5'-Hydroxy Reboxetine-d5 at a fixed concentration. This step is critical; the IS must be added before any extraction to account for all subsequent variability.[1]

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[2]
    • Mobile Phase A: Water with 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2][18]
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL.
    • Run a suitable gradient to separate the more polar 5'-Hydroxy Reboxetine from the parent Reboxetine.
  • Tandem Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).[2][18]
    • Monitor specific precursor → product ion transitions for each of the four compounds (Reboxetine, Reboxetine-d5, 5'-Hydroxy Reboxetine, 5'-Hydroxy Reboxetine-d5).

4. Data Quantification:

  • Integrate the peak areas for each MRM transition.

  • For each calibration standard, calculate the peak area ratio of the analyte (Reboxetine or 5'-Hydroxy Reboxetine) to its corresponding internal standard (Reboxetine-d5 or 5'-Hydroxy Reboxetine-d5).

  • Construct two separate calibration curves by plotting the peak area ratios against the known concentrations for Reboxetine and 5'-Hydroxy Reboxetine.

  • Determine the concentrations in the unknown samples by interpolating their peak area ratios from the respective calibration curves.

Conclusion

The differentiation between Reboxetine-d5 and 5'-Hydroxy Reboxetine-d5 is not a matter of trivial preference but a fundamental requirement for scientific validity in bioanalysis. Reboxetine-d5 is exclusively the internal standard for the parent drug, Reboxetine, while 5'-Hydroxy Reboxetine-d5 is the correct standard for its hydroxylated metabolite. Their distinct chemical structures dictate their unique analytical behavior, and using them interchangeably would introduce significant and unacceptable error. By employing the correct, specific deuterated internal standard for each analyte, researchers can effectively leverage the power of isotope dilution mass spectrometry to generate highly accurate, precise, and defensible pharmacokinetic data, which is essential for making critical decisions in drug development.[1]

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research. [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.[Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.[Link]

  • REBOXETINE. precisionFDA. [Link]

  • Wien, T. N., & Hole, K. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Therapeutic Drug Monitoring, 23(1), 27-34. [Link]

  • Neiens, P., De Simone, A., Ramershoven, A., Höfner, G., Allmendinger, L., & Wanner, K. T. (2018). Development and validation of an LC-ESI-MS/MS method for the quantification of D-84, reboxetine and citalopram for their use in MS Binding Assays addressing the monoamine transporters hDAT, hSERT and hNET. Biomedical Chromatography, 32(7), e4231. [Link]

  • Reboxetine - Wikipedia. Wikipedia. [Link]

  • Reboxetine | C19H23NO3 | CID 127151 - PubChem. National Institutes of Health. [Link]

  • Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. (2009, October 8). DiVA-portal.org. [Link]

  • Reboxetine. Bionity. [Link]

  • 5-Hydroxy Reboxetine-d5. CRO Splendid Lab Pvt. Ltd.[Link]

  • 1285918-53-7| Chemical Name : Reboxetine-d5 Mesylate. Pharmaffiliates. [Link]

  • 1285918-53-7 | MFCD09841239 | Reboxetine-d5 (mesylate). AA Blocks. [Link]

  • Pucci, V., Raggi, M. A., & Bugamelli, F. (2002). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. Journal of Chromatography B, 769(1), 175-184. [Link]

  • KEGG DRUG: Reboxetine. Genome.jp. [Link]

  • Rzewuska, M. (2016). Reboxetine in the light of science and clinical practice. Psychiatria i Psychologia Kliniczna, 16(2), 103-112. [Link]

  • Enantioseparation of the antidepressant reboxetine. ResearchGate. [Link]

  • A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma. ResearchGate. [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427. [Link]

  • HYDROXY ESREBOXETINE (5-HYDROXY ETHOXYPHENOXY RING)-. gsrs.ncats.nih.gov. [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23-S35. [Link]

  • The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. ResearchGate. [Link]

  • Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. PubMed. [Link]

  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review. ijamtes.org. [Link]

  • REBOXETINE. gsrs.ncats.nih.gov. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. [Link]

  • Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer. The Royal Society of Chemistry. [Link]

  • reboxetine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Chemical Synthesis of Modified Oligonucleotides Containing 5'-Amino-5'-Deoxy-5'-Hydroxymethylthymidine Residues. PubMed. [Link]

  • Procognitive, Anxiolytic, and Antidepressant-like Properties of Hyperoside and Protocatechuic Acid Corresponding with the Increase in Serum Serotonin Level after Prolonged Treatment in Mice. MDPI. [Link]

Sources

Advanced Bioanalytical Protocol: Identification of Reboxetine and O-desethylreboxetine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the bioanalytical strategy for identifying and quantifying reboxetine and its primary metabolite, O-desethylreboxetine, in human plasma. It is designed for researchers in pharmacokinetics (PK) and therapeutic drug monitoring (TDM).

Executive Summary

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of major depressive disorder. It exists as a racemic mixture of (S,S)- and (R,R)-enantiomers. The primary route of elimination in humans is hepatic metabolism, principally mediated by CYP3A4 , which catalyzes the O-desethylation of the ethoxy-phenyl ring to form O-desethylreboxetine .

Accurate identification of this metabolite is critical for:

  • Pharmacokinetic Profiling: Understanding clearance mechanisms and CYP3A4 activity.

  • Safety Testing (MIST): Ensuring the metabolite does not accumulate to toxic levels, particularly in renally impaired patients (as the metabolite is renally excreted).

  • Therapeutic Drug Monitoring (TDM): Distinguishing parent drug efficacy from metabolite background.

This guide provides a self-validating LC-MS/MS protocol, prioritizing Solid Phase Extraction (SPE) for maximum recovery and signal-to-noise ratio.

Metabolic Landscape & Chemical Causality

The biotransformation of reboxetine is highly specific. Unlike many antidepressants that rely on CYP2D6, reboxetine is a substrate for CYP3A4 . This makes its metabolism susceptible to drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin).

The Biotransformation Pathway

The reaction involves the oxidative cleavage of the ethyl group from the 2-ethoxyphenoxy moiety.

  • Parent: Reboxetine (

    
    , MW 313.4)
    
  • Reaction: O-dealkylation (Loss of

    
    )
    
  • Metabolite: O-desethylreboxetine (

    
    , MW 285.3)
    

reboxetine_metabolism Reboxetine Reboxetine (Parent Drug) MW: 313.4 CYP3A4 CYP3A4 (Hepatic Microsomes) Reboxetine->CYP3A4 Oxidative Attack MinorMets Minor Metabolites (Ring Hydroxylation) Reboxetine->MinorMets Minor Pathway ODesethyl O-desethylreboxetine (Major Metabolite) MW: 285.3 CYP3A4->ODesethyl O-Dealkylation (-C2H5)

Figure 1: The primary metabolic pathway of reboxetine in humans, mediated principally by CYP3A4.

Analytical Strategy: LC-MS/MS

To achieve the necessary sensitivity (LLOQ < 5 ng/mL) and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the requisite platform.

Mass Spectrometry Design (MRM)

The identification relies on Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

  • Fragmentation Logic: Both the parent and metabolite share the morpholine-benzyl core. The primary fragmentation typically involves the cleavage of the ether bond connecting the morpholine ring to the phenoxy group.

    • Reboxetine (314.2): Cleavage yields the morpholine-benzyl cation (m/z ~176).

    • O-desethylreboxetine (286.2): The modification is on the leaving phenoxy group. Therefore, the core morpholine fragment (m/z ~176) is often conserved, making it a robust quantifier, while the precursor mass shifts by -28 Da.

Table 1: Optimized MRM Transitions

AnalytePrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)
Reboxetine 314.2 [M+H]+176.1Quantifier25
130.1Qualifier35
O-desethylreboxetine 286.2 [M+H]+176.1Quantifier25
117.1Qualifier35
Reboxetine-d5 (IS) 319.2 [M+H]+176.1Internal Std25
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes. Reboxetine is hydrophobic and elutes later; the metabolite is more polar (phenolic -OH) and elutes earlier.

Detailed Experimental Protocol

This workflow utilizes Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) to minimize matrix effects (ion suppression) from plasma phospholipids.

analytical_workflow Sample Human Plasma Sample (200 µL) IS_Add Add Internal Standard (Reboxetine-d5) Sample->IS_Add SPE_Prep SPE Conditioning (Oasis HLB Cartridge) IS_Add->SPE_Prep Load Load Sample SPE_Prep->Load Wash Wash Step (5% Methanol) Load->Wash Elute Elution (100% Methanol) Wash->Elute Evap Evaporation & Reconstitution (Mobile Phase) Elute->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Figure 2: Step-by-step bioanalytical workflow for plasma extraction and analysis.[1][2]

Step 1: Sample Pre-treatment
  • Thaw human plasma samples at room temperature.

  • Aliquot 200 µL of plasma into 1.5 mL Eppendorf tubes.

  • Add 20 µL of Internal Standard (IS) working solution (Reboxetine-d5, 100 ng/mL).

  • Add 200 µL of 2% Formic Acid in water to disrupt protein binding and acidify the sample (enhancing retention on SPE). Vortex for 30 seconds.

Step 2: Solid Phase Extraction (SPE)

Use Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges (30 mg/1 cc) for superior retention of polar metabolites.

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Apply the pre-treated plasma sample (approx 420 µL) to the cartridge. Draw through slowly (gravity or low vacuum).

  • Wash: 1 mL of 5% Methanol in Water. (Removes salts and proteins).

  • Elute: 1 mL of 100% Methanol . Collect the eluate in clean glass tubes.

Step 3: Reconstitution
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% Formic Acid).

  • Vortex and transfer to autosampler vials.

Data Interpretation & Validation Criteria

Identification Logic

A peak is confirmed as O-desethylreboxetine if:

  • Retention Time (RT): It elutes earlier than Reboxetine (due to increased polarity).

  • MRM Ratio: The ratio of the Quantifier (176.1) to Qualifier (117.1) transition is consistent with the reference standard (within ±20%).

  • S/N Ratio: The signal-to-noise ratio is >10 for the Quantifier trace.

Handling Matrix Effects

Reboxetine analysis in plasma can suffer from phospholipid suppression.

  • Self-Validation: Monitor the IS peak area. If the IS area in a sample deviates >50% from the average IS area in standards, re-extract the sample.

  • Remediation: If suppression persists, switch the SPE Wash step to 5% Methanol / 2% Formic Acid to better remove interferences.

Quantification Range
  • Linearity: 1.0 ng/mL to 500 ng/mL.

  • Curve Fit: Weighted linear regression (

    
    ).
    

References

  • Wienkers, L. C., et al. (1999). "Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes." Drug Metabolism and Disposition.

  • Fleishaker, J. C. (2000). "Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression." Clinical Pharmacokinetics.

  • Öhman, D., et al. (2001). "Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC." Therapeutic Drug Monitoring.

  • Fritze, J., et al. (2002). "Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods."[1] Journal of Chromatography B.

  • Neiens, P., et al. (2018).[3] "Development and validation of an LC-ESI-MS/MS method for the quantification of D-84, reboxetine and citalopram...". Biomedical Chromatography.

Sources

5'-Hydroxy Reboxetine-d5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 5'-Hydroxy Reboxetine-d5, a critical tool for researchers, scientists, and drug development professionals. This document delves into the core physicochemical properties, synthesis considerations, and, most importantly, the application of this stable isotope-labeled compound as an internal standard in advanced analytical methodologies.

Compound Identification and Core Physicochemical Data

5'-Hydroxy Reboxetine-d5 is the deuterated form of 5'-Hydroxy Reboxetine, a metabolite of the norepinephrine reuptake inhibitor, Reboxetine. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Reboxetine and its metabolites in biological matrices.[1][2]

While a specific CAS number for the deuterated form is not consistently available, the CAS number for the unlabeled parent compound, 5'-Hydroxy Reboxetine, is 252570-35-7.[3] It is common practice in supplier catalogs to reference the unlabeled CAS number for its deuterated analog.

Table 1: Core Physicochemical Data for 5'-Hydroxy Reboxetine-d5

PropertyValueSource(s)
Chemical Name 4-Ethoxy-3-[(S)-(2S)-2-morpholinylphenylmethoxy]phenol-d5[3][4]
Molecular Formula C₁₉H₁₈D₅NO₄[3][4]
Molecular Weight 334.42 g/mol [3][4]
CAS Number 252570-35-7 (unlabeled)[3]

The Critical Role of 5'-Hydroxy Reboxetine-d5 as an Internal Standard

The primary and most crucial application of 5'-Hydroxy Reboxetine-d5 is as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][6] The rationale behind using a stable isotope-labeled internal standard is rooted in the principle of isotope dilution mass spectrometry, which is considered the gold standard for accurate and precise quantification in complex matrices.[1][7]

The Principle of Isotope Dilution Mass Spectrometry

In a typical bioanalytical workflow, a known amount of the deuterated internal standard (5'-Hydroxy Reboxetine-d5) is added to the biological sample (e.g., plasma, urine) at the very beginning of the sample preparation process.[1] Because the deuterated and non-deuterated forms are chemically almost identical, they exhibit nearly the same behavior during all subsequent steps, including extraction, chromatography, and ionization in the mass spectrometer.[2][8]

Any variability introduced during the analytical process, such as incomplete extraction recovery, matrix effects (ion suppression or enhancement), or fluctuations in instrument response, will affect both the analyte and the internal standard to the same extent.[6][7] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration. This normalization is key to achieving the high accuracy and precision required in regulated drug development and clinical research.[1][2]

Caption: Workflow for bioanalysis using a deuterated internal standard.

Experimental Protocol: Quantification of Reboxetine and its Metabolites in Human Plasma using LC-MS/MS

The following is a representative, detailed protocol for the quantification of Reboxetine and its hydroxy metabolite in human plasma, employing 5'-Hydroxy Reboxetine-d5 as an internal standard. This protocol is based on established methodologies for similar small molecules.[9][10]

Materials and Reagents
  • Human plasma (with anticoagulant)

  • 5'-Hydroxy Reboxetine-d5 (Internal Standard Stock Solution)

  • Reboxetine and 5'-Hydroxy Reboxetine (Analyte Stock Solutions)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation: Protein Precipitation
  • Thaw and Vortex: Allow all plasma samples (calibrators, quality controls, and unknowns) and stock solutions to thaw to room temperature and vortex to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 5'-Hydroxy Reboxetine-d5 working solution (e.g., 100 ng/mL in methanol) to each tube. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G plasma 100 µL Plasma Sample is_spike Add 20 µL 5'-Hydroxy Reboxetine-d5 (IS) plasma->is_spike vortex1 Vortex is_spike->vortex1 precipitate Add 300 µL Cold Acetonitrile vortex1->precipitate vortex2 Vortex Vigorously (1 min) precipitate->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Conditions

Table 2: Illustrative LC-MS/MS Parameters

ParameterCondition
LC System High-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of analytes from matrix components
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte- and IS-specific precursor-to-product ion transitions

Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.

Synthesis Considerations for 5'-Hydroxy Reboxetine-d5

While a specific, detailed synthesis protocol for 5'-Hydroxy Reboxetine-d5 is not publicly available, its synthesis would logically follow established routes for Reboxetine and its analogs, with the incorporation of a deuterated starting material.[11][12][13]

A plausible synthetic strategy would involve:

  • Synthesis of a Deuterated Precursor: The five deuterium atoms are typically introduced on the ethoxy group. This would involve the use of d6-ethanol or a related deuterated starting material in the synthesis of the phenoxy moiety.

  • Core Synthesis of the Reboxetine Scaffold: Several synthetic routes for the core morpholine structure of Reboxetine have been published.[13][14] These often involve chiral resolutions or asymmetric synthesis to obtain the desired (S,S) or (R,R) stereoisomers.

  • Hydroxylation: The hydroxyl group at the 5'-position of the phenoxy ring can be introduced at various stages of the synthesis, either on a precursor molecule or on the final Reboxetine-d5 molecule through a regioselective hydroxylation reaction.

The synthesis of such a specialized internal standard is a complex process that requires expertise in organic and medicinal chemistry. For most researchers, it is more practical to procure 5'-Hydroxy Reboxetine-d5 from a reputable chemical supplier specializing in stable isotope-labeled compounds.

Conclusion

5'-Hydroxy Reboxetine-d5 is an indispensable tool for the accurate and precise quantification of Reboxetine and its metabolites in biological matrices. Its use as an internal standard in isotope dilution mass spectrometry provides a robust methodology that corrects for analytical variability, ensuring the high data integrity required in pharmaceutical research and development. This guide has provided a comprehensive overview of its properties, its critical role in bioanalysis, a representative experimental protocol, and considerations for its synthesis.

References

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved February 21, 2026, from [Link]

  • The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21). Retrieved February 21, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved February 21, 2026, from [Link]

  • Mukherjee, J., et al. (2005). Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. Nuclear Medicine and Biology, 32(4), 367-376.
  • Zhang, M., et al. (2008). Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Bioorganic & Medicinal Chemistry, 16(2), 783-793.
  • Zhang, M., et al. (2007). Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter. Journal of Medicinal Chemistry, 50(12), 2875-2884.
  • Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor | Request PDF. (n.d.). Retrieved February 21, 2026, from [Link]

  • 5-Hydroxy Reboxetine-d5 - Pune - CRO Splendid Lab Pvt. Ltd. (n.d.). Retrieved February 21, 2026, from [Link]

  • Sharma, P., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6895-6915.
  • Liu, H., et al. (2002). Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard. Rapid Communications in Mass Spectrometry, 16(19), 1844-1850.
  • Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc.
  • reboxetine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 21, 2026, from [Link]

  • LC Column and SPE Method Solutions for LC-MS/MS Analysis of TDM Drugs and Metabolites - Phenomenex. (n.d.). Retrieved February 21, 2026, from [Link]

  • Reboxetine. (n.d.). Retrieved February 21, 2026, from [Link]

  • Reboxetine | C19H23NO3 | CID 127151 - PubChem - NIH. (n.d.). Retrieved February 21, 2026, from [Link]

  • HYDROXY ESREBOXETINE (5-HYDROXY ETHOXYPHENOXY RING)- - gsrs. (n.d.). Retrieved February 21, 2026, from [Link]

  • 1285918-53-7 | MFCD09841239 | Reboxetine-d5 (mesylate) | AA Blocks. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

isotopic purity specifications for 5'-Hydroxy Reboxetine-d5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isotopic Purity Specifications for 5'-Hydroxy Reboxetine-d5

Abstract

This technical guide provides a comprehensive framework for establishing and verifying the , a critical internal standard for bioanalytical and drug metabolism studies. Addressed to researchers, analytical scientists, and drug development professionals, this document moves beyond simple definitions to explore the causality behind analytical choices. We detail the orthogonal analytical techniques of High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting them as a self-validating system for the robust characterization of deuterated standards. This guide includes field-proven experimental protocols, data interpretation strategies, and visualization of core concepts to ensure both scientific integrity and practical applicability.

The Imperative of Isotopic Purity in Bioanalysis

In modern drug development, stable isotope-labeled (SIL) compounds are the "gold standard" for internal standards in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] 5'-Hydroxy Reboxetine-d5, the deuterated analog of a primary reboxetine metabolite, is designed to mimic the analytical behavior of the unlabeled analyte, including its extraction recovery, and chromatographic retention, thereby correcting for variability during sample processing and analysis.[2][3][4]

The efficacy of a SIL internal standard is fundamentally dependent on its isotopic purity. This term refers to the percentage of the compound that is enriched with the specified number of deuterium atoms (in this case, five).[5] The presence of significant levels of the unlabeled (d0) isotopologue or partially deuterated species (d1-d4) can lead to crosstalk and interfere with the accurate quantification of the analyte, especially at the lower limit of quantification (LLOQ).[1] Therefore, rigorous assessment and stringent specification of isotopic purity are not merely a quality control checkbox but a prerequisite for generating reliable pharmacokinetic and metabolic data for regulatory submission.[1][6]

Differentiating Isotopic Enrichment and Isotopic Purity

While often used interchangeably, isotopic enrichment and isotopic purity are distinct and critical concepts in the characterization of deuterated compounds.[7]

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within the molecule. For instance, an enrichment of 99.5% D means that at any given labeled site, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a protium (¹H) atom.[7]

  • Isotopic Purity (or Species Abundance): This refers to the percentage of the entire population of molecules that has the specified isotopic composition. For a d5 compound, the isotopic purity is the percentage of molecules containing exactly five deuterium atoms.[7]

A high isotopic enrichment does not guarantee an equally high isotopic purity, especially as the number of deuterium labels increases. The distribution of isotopologues follows a predictable statistical pattern based on the enrichment level.[7] Understanding this distinction is crucial for selecting the appropriate analytical techniques for characterization.

G cluster_0 Core Concepts Enrichment Isotopic Enrichment (Site-Specific Probability) Purity Isotopic Purity (Whole Molecule Population) Enrichment->Purity Determines the statistical distribution of isotopologues Analysis Analytical Techniques (MS, NMR) Enrichment->Analysis Verified by NMR Purity->Analysis Primary specification for internal standard suitability

Caption: Relationship between Isotopic Enrichment and Isotopic Purity.

A Dual-Pillar Approach to Isotopic Purity Verification

To ensure the highest degree of confidence, a dual-pillar analytical approach employing both mass spectrometry and NMR spectroscopy is essential. These techniques provide orthogonal yet complementary data, creating a self-validating system for the comprehensive characterization of 5'-Hydroxy Reboxetine-d5.

Pillar 1: High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

HRMS is the cornerstone technique for determining the distribution of isotopologues (d0 through d5).[5][8] Its power lies in its ability to resolve and accurately measure the mass-to-charge (m/z) ratio of each species, allowing for their relative quantification.[9][10]

Causality: We choose HRMS over unit-resolution MS because the high resolving power (>10,000 FWHM) is critical to separate the isotopologue peaks from potential isobaric interferences from matrix components or impurities. This ensures that the measured ion intensities are truly representative of the isotopic distribution.[11][12]

  • Sample Preparation:

    • Accurately prepare a 10 µg/mL solution of 5'-Hydroxy Reboxetine-d5 in a 50:50 mixture of acetonitrile and water.

    • Vortex thoroughly to ensure complete dissolution.

  • Liquid Chromatography (LC) Conditions:

    • Rationale: Chromatographic separation is employed to isolate the analyte from any non-isobaric impurities and formulation excipients prior to MS analysis.[13]

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).[9][10]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Resolution Setting: ≥ 30,000 FWHM.

    • Scan Range: m/z 150-500.

    • Data Acquisition: Full scan mode.

  • Data Analysis & Calculation:

    • Extract the ion chromatograms for the theoretical m/z of each isotopologue ([M+H]⁺ of d0 to d5).

    • Integrate the peak area for each isotopologue.

    • Calculate the percentage of each species relative to the sum of all isotopologue peak areas.

    • The isotopic purity is the percentage corresponding to the d5 species.

    • Note: It is crucial to correct for the natural isotopic abundance of C, N, and O in the molecule, which contributes to the M+1 and M+2 peaks.[14][15] This can be done using specialized software or by analyzing an unlabeled standard of 5'-Hydroxy Reboxetine under identical conditions.[16]

Pillar 2: Quantitative NMR (qNMR) for Isotopic Enrichment and Structural Confirmation

While HRMS provides the overall distribution, it does not confirm the location of the deuterium labels. NMR spectroscopy, particularly ¹H and ²H NMR, serves to verify the positions of deuteration and determine the isotopic enrichment at these sites.[6][8][17] Quantitative ¹H NMR (qNMR) is exceptionally precise for measuring the small signals from residual protons at the labeled positions.[7][18]

Causality: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[19][20] By comparing the integral of a residual C-¹H signal to the integral of a signal from a non-deuterated position on the molecule or to a certified internal standard, we can accurately calculate the degree of deuteration (enrichment).[18][21]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5'-Hydroxy Reboxetine-d5.

    • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) of high purity (≥99.5%). The standard must have signals that do not overlap with the analyte signals.[21]

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in an NMR tube.

  • NMR Data Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Key Parameter - Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the standard's protons being measured. This ensures complete relaxation and accurate integration.

    • Pulse Angle: 90° flip angle.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate the signal from a non-deuterated position on the 5'-Hydroxy Reboxetine molecule (e.g., an aromatic proton distant from the d5-labeled ethylamine chain).

    • Integrate the signals corresponding to the residual protons at the five deuterated positions.

    • Integrate a well-resolved signal from the internal standard.

    • The isotopic enrichment is calculated by comparing the integrals of the residual proton signals to the integral of the non-deuterated proton signal, accounting for the number of protons each signal represents. The purity can be calculated using the formula: Purity (%) = (I_a / N_a) * (N_std / I_std) * (M_a / m_a) * (m_std / M_std) * P_std where I=integral, N=number of protons, M=molar mass, m=mass, a=analyte, and std=standard.[18]

Integrated Workflow and Specifications

The combination of these two pillars provides a robust and comprehensive assessment of the isotopic purity of 5'-Hydroxy Reboxetine-d5.

Caption: A self-validating workflow for isotopic purity assessment.

Data Presentation: Summary of Specifications

All quantitative data for a batch release of 5'-Hydroxy Reboxetine-d5 should be summarized clearly.

Table 1: Isotopic Purity Specifications for 5'-Hydroxy Reboxetine-d5

ParameterAnalytical MethodSpecificationPurpose
Chemical Purity HPLC-UV / LC-MS≥ 98.0%Ensures absence of chemical impurities that could interfere.
Isotopic Purity (d5) LC-HRMS≥ 99.0%Minimizes d0-d4 interference for accurate analyte quantification.
Unlabeled Species (d0) LC-HRMS≤ 0.1%Critical for preventing analyte overestimation at the LLOQ.
Isotopic Enrichment ¹H qNMR≥ 98.0%Confirms the high degree of deuteration at specified sites.
Structural Integrity ¹H NMR, ²H NMR, MSConforms to structureVerifies the correct chemical structure and label positions.

Table 2: Example Isotopic Distribution Data for a Batch of 5'-Hydroxy Reboxetine-d5 by HRMS

IsotopologueTheoretical m/z [M+H]⁺Measured Relative Abundance (%)Specification
d0316.1856< 0.05≤ 0.1%
d1317.19190.08Report
d2318.19820.11Report
d3319.20440.25Report
d4320.21070.45Report
d5 321.2170 99.11 ≥ 99.0%

Conclusion: Ensuring Trustworthiness in Research

The characterization of a deuterated internal standard like 5'-Hydroxy Reboxetine-d5 is a multi-faceted process that extends beyond a simple purity check. It requires a deep understanding of isotopic chemistry and the application of orthogonal, high-precision analytical techniques.[7] By implementing a robust, self-validating workflow that leverages the strengths of both HRMS and qNMR, researchers and drug developers can establish with high confidence the isotopic purity and structural integrity of their standards. Adherence to these rigorous specifications ensures batch-to-batch consistency, meets stringent regulatory expectations, and ultimately underpins the generation of trustworthy, high-quality data in critical drug development studies.[6][7][22]

References

  • Title: A Guide to Quantitative NMR (qNMR). Source: Emery Pharma. URL: [Link]

  • Title: A general approach to calculating isotopic distributions for mass spectrometry. Source: Journal of the American Society for Mass Spectrometry. URL: [Link]

  • Title: Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). Source: ResolveMass. URL: [Link]

  • Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Source: Analytical Methods (RSC Publishing). URL: [Link]

  • Title: Isotopic Purity Using LC-MS. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Source: PubMed. URL: [Link]

  • Title: Isotope correction of mass spectrometry profiles. Source: Rapid Communications in Mass Spectrometry. URL: [Link]

  • Title: What is qNMR and why is it important? Source: Mestrelab Resources. URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Source: Yao Xue Xue Bao. URL: [Link]

  • Title: Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs. Source: PubMed Central. URL: [Link]

  • Title: Isotope-ratio mass spectrometry. Source: Wikipedia. URL: [Link]

  • Title: Evaluating the use of NMR for the determination of deuterium abundance in water. Source: University of Groningen. URL: [Link]

  • Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Source: PubMed. URL: [Link]

  • Title: Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Source: JEOL. URL: [Link]

  • Title: Quality Control Essentials for Deuterated Drug APIs. Source: Isotope Science / Alfa Chemistry. URL: [Link]

  • Title: Isotope Distribution Calculator and Mass Spec Plotter. Source: Scientific Instrument Services. URL: [Link]

  • Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Source: Almac Group. URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Source: Waters Corporation. URL: [Link]

  • Title: Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. Source: ResearchGate. URL: [Link]

  • Title: FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Source: ECA Academy. URL: [Link]

  • Title: Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Source: MDPI. URL: [Link]

  • Title: Determination of Isotopic Purity by Accurate Mass LC/MS. Source: ResearchGate. URL: [Link]

  • Title: Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. Source: PubMed Central. URL: [Link]

  • Title: isotope-labeled internal standards: Topics by Science.gov. Source: Science.gov. URL: [Link]

  • Title: Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Source: Juniper Publishers. URL: [Link]

  • Title: Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Source: Annals of Clinical Pathology. URL: [Link]

  • Title: Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Synthesis of deuterated benzodioxoles. Source: Google Patents.

Sources

Methodological & Application

Application Note: Quantitation of 5'-Hydroxy Reboxetine in Human Plasma using 5'-Hydroxy Reboxetine-d5 as Internal Standard

[1]

Abstract

This application note details a robust LC-MS/MS methodology for the quantification of 5'-Hydroxy Reboxetine , the major active metabolite of the antidepressant Reboxetine, in human plasma.[1] The protocol utilizes 5'-Hydroxy Reboxetine-d5 as a Stable Isotope Labeled Internal Standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability.[1] The method employs Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure high recovery of the basic morpholine moiety, followed by detection on a Triple Quadrupole Mass Spectrometer.[1]

Introduction & Scientific Context

The Analyte: 5'-Hydroxy Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) metabolized primarily by CYP3A4.[1][2][3] Its metabolic pathway involves O-desethylation and hydroxylation. 5'-Hydroxy Reboxetine (ring-hydroxylated metabolite) is a significant circulating metabolite.[1] Monitoring its concentration is critical for:

  • Therapeutic Drug Monitoring (TDM): Understanding inter-individual variability in CYP3A4 activity.[1]

  • Special Populations: Assessing accumulation in elderly patients or those with renal impairment (Dostert et al., 1997).[1]

The Role of the Internal Standard (5'-Hydroxy Reboxetine-d5)

In LC-MS/MS, biological matrices (plasma/serum) often cause ion suppression or enhancement , where co-eluting endogenous compounds alter the ionization efficiency of the analyte.[1]

  • Mechanism: The d5-analog is chemically and physically nearly identical to the analyte but distinguishable by mass (+5 Da).[1]

  • Correction: It co-elutes with the analyte, experiencing the exact same matrix effects. By calculating the Area Ratio (Analyte Area / IS Area), these errors are mathematically cancelled out, ensuring high accuracy (Matuszewski et al., 2003).[1]

Chemical Properties
CompoundMolecular FormulaMW ( g/mol )pKa (Approx)LogP
5'-Hydroxy Reboxetine C₁₉H₂₃NO₄329.4~8.5 (Basic)~2.5
5'-Hydroxy Reboxetine-d5 C₁₉H₁₈D₅NO₄334.4~8.5 (Basic)~2.5

Note: The basic nitrogen in the morpholine ring makes these compounds ideal candidates for Cation Exchange SPE.

Experimental Strategy (The "Why")

Sample Preparation: SPE vs. Protein Precipitation

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, leading to matrix effects. We select Mixed-Mode Cation Exchange (MCX) SPE.[1]

  • Why? The analyte is basic. At acidic pH, it is positively charged and binds to the sorbent via ionic interaction. This allows for a rigorous organic wash (removing neutral interferences) before eluting with a basic solvent.[1]

Chromatography Conditions

A C18 column is used for reverse-phase separation.[1]

  • Mobile Phase: Acidic (0.1% Formic Acid).[1] This keeps the morpholine nitrogen protonated (

    
    ), maximizing sensitivity in Positive ESI mode.[1]
    
Mass Spectrometry Transitions
  • Precursor: Protonated molecule

    
    .[1]
    
  • Product: The morpholine-containing fragment (m/z ~176) is the dominant fragment for Reboxetine derivatives.[1]

  • Isotope Label Note: 5'-Hydroxy Reboxetine-d5 typically carries the deuterium label on the ethoxy group.[1] If the fragmentation cleaves the ether bond, the label may be lost in the neutral loss, or retained depending on the fragment monitored.

    • Strategy: If the label is on the ethoxy group and we monitor the morpholine fragment (m/z 176), the IS transition would be 334.4

      
       176.1 . Even though the product ion is the same as the analyte (176.1), the Precursor (Q1)  resolution separates them.
      

Detailed Protocol

Materials & Reagents[1]
  • Standards: 5'-Hydroxy Reboxetine (Ref Std), 5'-Hydroxy Reboxetine-d5 (IS).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (

    
    ).[1]
    
  • SPE Cartridges: Oasis MCX 30 mg/1 cc (or equivalent mixed-mode cation exchange).[1]

  • Matrix: Drug-free human plasma (K2EDTA).[1]

Solution Preparation
  • Stock Solutions (1 mg/mL): Dissolve accurately weighed standards in MeOH. Store at -20°C.

  • Working Standard (WS): Dilute Stock in 50:50 MeOH:Water to create a calibration curve (e.g., 1 – 500 ng/mL).

  • Internal Standard Working Solution (ISWS): Dilute IS Stock to a fixed concentration (e.g., 50 ng/mL) in 50:50 MeOH:Water.[1]

Sample Preparation Workflow (SPE)

Step 1: Pre-treatment [1]

  • Aliquot 200 µL Plasma into a tube.

  • Add 20 µL ISWS (5'-Hydroxy Reboxetine-d5).[1] Vortex.

  • Add 200 µL 2% Formic Acid in Water (Acidifies sample to charge the analyte).[1] Vortex.

Step 2: SPE Loading (MCX Cartridge)

  • Condition: 1 mL MeOH.

  • Equilibrate: 1 mL Water.

  • Load: Apply pre-treated sample (~420 µL). Flow rate: 1 mL/min.

Step 3: Wash

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/salts).[1]

  • Wash 2 (Organic): 1 mL 100% Methanol (Removes neutral hydrophobic interferences; analyte stays bound via ionic bond).[1]

Step 4: Elution

  • Elute: 2 x 500 µL of 5%

    
     in Methanol . (High pH neutralizes the analyte, breaking the ionic bond).
    

Step 5: Reconstitution

  • Evaporate eluate to dryness under

    
     at 40°C.
    
  • Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% FA).

LC-MS/MS Parameters

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity BEH C18).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Gradient:

    • MP A: 0.1% Formic Acid in Water.

    • MP B: 0.1% Formic Acid in Acetonitrile.

Time (min)% BDescription
0.010Initial Hold
0.510Start Gradient
3.090Ramp to Organic
3.590Wash
3.610Re-equilibrate
5.010End of Run

Mass Spectrometry (MS/MS)

  • Source: ESI Positive (

    
    ).[1]
    
  • Mode: MRM (Multiple Reaction Monitoring).[1][4]

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 500°C.

MRM Table:

Analyte Precursor (Q1) Product (Q3) Cone Voltage (V) Collision Energy (eV)
5'-OH Reboxetine 329.4 176.1 30 25

| 5'-OH Reboxetine-d5 | 334.4 | 176.1* | 30 | 25 |[1]

*Note: The product ion 176.1 corresponds to the morpholine moiety. Verify via Product Ion Scan if your specific d5-label is located on the morpholine ring (which would shift Q3 to ~181).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the critical path from sample to data, highlighting the SPE cleanup mechanism.

Gcluster_SPESPE (MCX Mixed-Mode)SampleHuman Plasma(200 µL)SpikeSpike IS(5'-OH-Reboxetine-d5)Sample->SpikePreTreatAcidify(2% Formic Acid)Spike->PreTreatLoadLoad Sample(Analyte binds ionically)PreTreat->LoadWashWash 1: AcidicWash 2: 100% MeOHLoad->WashEluteElute(5% NH4OH in MeOH)Wash->EluteLCMSLC-MS/MS Analysis(MRM Mode)Elute->LCMSResultQuantitation(Area Ratio Calculation)LCMS->Result

Caption: Workflow for the extraction and quantification of 5'-Hydroxy Reboxetine using MCX SPE.

Internal Standard Correction Logic

This diagram explains why the d5-IS is mandatory for accuracy.

Logiccluster_AnalyteAnalyte Signalcluster_ISIS SignalMatrixMatrix Effect(Ion Suppression)Ana_Sig5'-OH ReboxetineSignal ReducedMatrix->Ana_SigSuppressesIS_Sigd5-IS SignalReduced EquallyMatrix->IS_SigSuppressesCalcCalculate Ratio:(Analyte / IS)Ana_Sig->CalcIS_Sig->CalcResultCorrected Concentration(Error Cancelled)Calc->Result

Caption: Mechanism of Matrix Effect correction using a Stable Isotope Labeled Internal Standard.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following validation steps based on FDA/EMA guidelines (FDA, 2018).

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the analyte retention time, and no interference >5% of IS response.

  • Linearity:

    
     using a 
    
    
    weighted linear regression.
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% should be <15% (20% at LLOQ).[1]

    • Accuracy should be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (ME): Calculate ME Factor:

    
    
    
    • Critical Check: The IS-Normalized Matrix Factor should be close to 1.0, proving the d5-IS compensates for the suppression.[1]

Troubleshooting & Tips

  • Low Recovery? Ensure the sample is acidified (pH < 3) before loading onto MCX.[1] If the drug isn't charged, it won't bind to the cation exchange sites.

  • Peak Tailing? Basic compounds like Reboxetine can tail on C18. Increase buffer strength (e.g., 10mM Ammonium Formate) or ensure fresh column usage.

  • Cross-Talk: If you see IS signal in the Analyte channel, check the isotopic purity of your d5 standard. If it contains d0 (unlabeled) impurities, it will bias your quantitation.[1]

References

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997).[5] Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor.[2][3][5][6] European Neuropsychopharmacology, 7 Suppl 1, S23–S35.[5] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • Agilent Technologies. (2007).[1] Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs and Their Metabolites. Application Note. [Link][1]

  • Öhman, D., Norlander, B., & Beck, O. (2003). Quantitation of reboxetine in human plasma by liquid chromatography-electrospray ionization-tandem mass spectrometry.[1] Journal of Analytical Toxicology. [Link][1]

Advanced Solid Phase Extraction Protocols for Reboxetine and O-desethylreboxetine in Human Serum

[1][2]

Abstract

This application note details high-performance Solid Phase Extraction (SPE) methodologies for the isolation of Reboxetine and its primary active metabolite, O-desethylreboxetine, from human serum.[1] Designed for bioanalytical researchers and drug development professionals, this guide prioritizes Mixed-Mode Cation Exchange (MCX) as the gold standard for LC-MS/MS applications due to its superior phospholipid removal and extract cleanliness.[1] A secondary Hydrophilic-Lipophilic Balance (HLB) protocol is provided for general HPLC-UV workflows.[1]

Metabolic Context & Target Analytes[3][4][5]

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) metabolized primarily by CYP3A4 .[1][2] The parent drug exists as a racemate [(R,R) and (S,S)], but for routine therapeutic drug monitoring (TDM), the quantification of total Reboxetine and O-desethylreboxetine is critical.[1]

  • Reboxetine (Parent): Lipophilic, basic morpholine ring (pKa ~8.6).[1]

  • O-desethylreboxetine (Metabolite): More polar, retains basicity.[1]

Metabolic Pathway Diagram

ReboxetineMetabolismReboxReboxetine(Parent Drug)CYP3A4CYP3A4(Hepatic)Rebox->CYP3A4ODesO-desethylreboxetine(Primary Active Metabolite)CYP3A4->ODesDealkylation(Major Pathway)MinorPhenol A / Phenol B(Minor Metabolites)CYP3A4->MinorHydroxylation(Minor Pathway)

Figure 1: Hepatic metabolism of Reboxetine mediated by CYP3A4, highlighting the primary target for bioanalysis.[1]

Strategic Method Selection: The "Why" Behind the Chemistry

Successful extraction relies on exploiting the physicochemical properties of the analytes.

FeatureProtocol A: Mixed-Mode Cation Exchange (MCX)Protocol B: Hydrophilic-Lipophilic Balance (HLB)
Mechanism Dual Retention: Hydrophobic interaction + Ionic bond (Strong Cation Exchange).[1]Single Retention: Hydrophobic interaction (Reverse Phase).[1]
Selectivity High. Washes can be aggressive (100% organic) without eluting the drug, as it is ionically bound.[1]Moderate. Washes must be carefully controlled to prevent premature elution.[1]
Cleanliness Superior. Removes phospholipids and neutral interferences effectively.Good. Removes proteins and salts, but phospholipids often co-elute.
Ideal For LC-MS/MS (Minimizes ion suppression).[1]HPLC-UV (High concentrations).

Protocol A: High-Selectivity MCX (Recommended for LC-MS/MS)[2]

This protocol utilizes a mixed-mode strong cation exchange sorbent (e.g., Oasis MCX or Strata-X-C).[1][3] It effectively "locks" the basic Reboxetine molecule onto the sorbent using charge, allowing organic solvents to wash away matrix interferences.

Reagents Required[7][8][9][10]
  • Loading Buffer: 4% Phosphoric Acid (

    
    ) in water.[1]
    
  • Wash Solvent 1: 2% Formic Acid in water.[1][3][4]

  • Wash Solvent 2: 100% Methanol (MeOH).[1]

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in 50:50 Acetonitrile/Methanol.[1]
    
Step-by-Step Workflow

1. Sample Pre-treatment (Critical Step)

  • Action: Mix 200 µL Serum with 200 µL 4%

    
     . Vortex for 30 seconds.[1]
    
  • Expert Insight: Acidification ensures the morpholine nitrogen of Reboxetine (pKa ~8.[1]6) is fully protonated (

    
    ), enabling it to bind to the sulfonate groups on the MCX sorbent.[1] Disruption of protein binding is also achieved here.[1][5]
    

2. Conditioning

  • Add 1 mL Methanol .

  • Add 1 mL Water .

  • Note: Do not let the cartridge dry out.[1]

3. Loading

  • Load the pre-treated sample at a slow flow rate (~1 mL/min).

  • Mechanism:[1][6] Analyte binds via hydrophobic interactions AND ionic exchange.[1]

4. Wash 1 (Aqueous) [1]

  • Add 1 mL 2% Formic Acid .[1][4]

  • Purpose: Removes proteins, salts, and hydrophilic interferences.[1] Keeps the analyte charged.

5. Wash 2 (Organic - The "Magic" Step)

  • Add 1 mL 100% Methanol .

  • Expert Insight: Because Reboxetine is ionically locked, you can use 100% organic solvent to wash away hydrophobic neutrals and phospholipids without eluting the drug. This step significantly reduces matrix effects in MS.[1]

6. Elution

  • Add 2 x 500 µL 5%

    
     in 50:50 ACN/MeOH .
    
  • Mechanism:[1][6] The high pH (>11) deprotonates the Reboxetine, breaking the ionic bond and releasing it into the organic solvent.

7. Post-Extraction

  • Evaporate to dryness under Nitrogen at 40°C.[1]

  • Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

MCX Workflow Diagram

MCX_WorkflowStep11. PRE-TREATMENTAcidify Serum (4% H3PO4)(Protonates Analyte)Step22. LOADApply to MCX Cartridge(Ionic Binding)Step1->Step2Step33. WASH 1 (Aqueous)2% Formic Acid(Removes Proteins/Salts)Step2->Step3Step44. WASH 2 (Organic)100% Methanol(Removes Neutrals/Lipids)Step3->Step4Step55. ELUTE5% NH4OH in ACN/MeOH(Breaks Ionic Bond)Step4->Step5

Figure 2: Step-by-step logic for Mixed-Mode Cation Exchange (MCX) extraction.

Protocol B: Generic HLB Method (Suitable for HPLC-UV)

For laboratories without mixed-mode cartridges, a polymeric reversed-phase (HLB) method is robust, though less selective.[1]

Step-by-Step Workflow
  • Pre-treatment: Dilute 500 µL Serum 1:1 with Water (neutral pH).[1]

  • Conditioning: 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load diluted sample.

  • Wash: 1 mL 5% Methanol in Water .

    • Caution: Do not exceed 10-20% Methanol, or Reboxetine (moderately lipophilic) may begin to elute.[1]

  • Elution: 1 mL 100% Methanol .

  • Evaporation: Evaporate and reconstitute.

Validation & Quality Control

To ensure Trustworthiness , every batch must include the following controls.

Validation Metrics Table
ParameterAcceptance CriteriaCalculation Method
Recovery (RE) > 85%

Matrix Effect (ME) 85-115%

Process Efficiency > 80%

RSD (Precision) < 15%Standard Deviation / Mean

Self-Validating Checks[2]
  • Elution pH Check: For Protocol A, ensure the elution solvent is pH > 11. If ammonia evaporates, pH drops, and recovery fails.[1]

  • Internal Standard (IS): Use Reboxetine-d5 or O-desethylreboxetine-d5 .[1] The IS response ratio corrects for extraction variability.

Troubleshooting Guide

Issue: Low Recovery in MCX Protocol

  • Cause: Sample was not acidic enough during loading.

  • Fix: Ensure

    
     is added to serum.[1] The drug must be positively charged to bind.
    
  • Cause: Elution solvent not basic enough.[1]

  • Fix: Prepare fresh 5%

    
     daily.[1] Ammonia is volatile.[1]
    

Issue: High Backpressure / Clogging

  • Cause: Fibrinogen or lipids in serum.[1]

  • Fix: Centrifuge samples at 10,000 x g for 5 mins before loading. Use cartridges with larger pore frits if necessary.

Issue: Ion Suppression in LC-MS

  • Cause: Phospholipid breakthrough.[1]

  • Fix: Increase the volume of the organic wash (Wash 2) in the MCX protocol. Phospholipids are hydrophobic neutrals and will wash off while the drug stays locked by charge.

References

  • Frahnert, C., et al. (2003).[1] "Analysis of eighteen antidepressants, four atypical antipsychotics and active metabolites in serum by liquid chromatography: mass spectrometry using a solid phase extraction method." Journal of Chromatography B. Link

  • Öhman, D., et al. (2001).[1] "Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC." Therapeutic Drug Monitoring. Link

  • Waters Corporation. "Oasis MCX Extraction Protocol for Basic Drugs."[1] Waters Application Notes. Link[1]

  • Wienkers, L.C., et al. (1999).[1] "Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes." Drug Metabolism and Disposition. Link

  • Thermo Fisher Scientific. "Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS."[1] Application Note. Link

High-Sensitivity Quantitation of 5'-Hydroxy Reboxetine-d5 via LC-MS/MS: MRM Optimization and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the method development and validation parameters for the quantification of 5'-Hydroxy Reboxetine and its internal standard, 5'-Hydroxy Reboxetine-d5 , in biological matrices. Unlike the parent drug Reboxetine, the 5'-hydroxy metabolite presents specific isomeric challenges. This protocol utilizes a Biphenyl stationary phase for enhanced selectivity and defines the specific Multiple Reaction Monitoring (MRM) transitions derived from the morpholine ring cleavage, ensuring robust discrimination between the deuterated internal standard (IS) and the analyte.

Introduction & Mechanistic Basis[1][2][3]

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) extensively metabolized by CYP3A4.[1][2] While O-desethylation is a primary pathway, hydroxylation on the ethoxyphenoxy ring (forming 5'-hydroxy reboxetine) represents a significant metabolic route for pharmacokinetic profiling.

Structural Logic for MRM Development

To design accurate MRM transitions, one must understand the fragmentation chemistry of the Reboxetine scaffold.

  • Parent Structure: Reboxetine (

    
    , MW ~313.[3][4]4) typically fragments at the ether linkage, yielding a stable morpholine-containing cation (
    
    
    
    176.1).
  • Metabolite Structure: 5'-Hydroxy Reboxetine (

    
    , MW ~329.4) adds a hydroxyl group to the ethoxyphenoxy ring .
    
  • Internal Standard: 5'-Hydroxy Reboxetine-d5 (

    
    , MW ~334.[5]4) incorporates 5 deuterium atoms, typically on the ethoxy/phenoxy moiety.
    

Critical Insight: Because the hydroxylation and the deuterium labeling usually occur on the phenoxy side of the ether bond, and the dominant fragment (


 176.1) comes from the morpholine side, both the analyte and the IS often share the same product ion (

176.1).
This necessitates high chromatographic resolution and precise precursor selection to prevent cross-talk.
Fragmentation Pathway Diagram

The following diagram illustrates the cleavage mechanism used for MRM selection.

ReboxetineFragmentation Parent 5'-OH Reboxetine (Precursor: 330.2 m/z) Fragment Morpholine Fragment (Product: 176.1 m/z) *Common to both* Parent->Fragment CID Fragmentation (Ether Cleavage) Neutral_Analyte Neutral Loss (HO-Phenoxy moiety) Parent->Neutral_Analyte IS 5'-OH Reboxetine-d5 (Precursor: 335.2 m/z) IS->Fragment CID Fragmentation (Ether Cleavage) Neutral_IS Neutral Loss (HO-Phenoxy-d5 moiety) IS->Neutral_IS

Figure 1: Collision-Induced Dissociation (CID) pathway showing the generation of the common m/z 176.1 product ion from both analyte and deuterated internal standard.

Materials & Instrument Setup

Reagents
  • Analyte Standard: 5'-Hydroxy Reboxetine (racemic).[3]

  • Internal Standard: 5'-Hydroxy Reboxetine-d5 (isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Liquid Chromatography (LC)
  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.

    • Why Biphenyl? It provides superior separation of aromatic isomers (hydroxyl positions) compared to C18, which is critical when distinguishing 5'-hydroxy from other hydroxy metabolites.

  • Mobile Phase A: 5mM Ammonium Formate in Water + 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7][6]

  • Flow Rate: 0.4 mL/min.[6][8]

Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI) – Positive Mode.[6]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.[6]

  • Desolvation Gas: 1000 L/hr.

MRM Transition Optimization (Protocol)

This section defines the exact transitions. Note that optimal Collision Energy (CE) varies by instrument (e.g., Sciex vs. Waters vs. Thermo). The values below are starting points for optimization.

Step 1: Precursor Ion Tuning Infuse 5'-Hydroxy Reboxetine-d5 (100 ng/mL) at 10 µL/min.

  • Scan range:

    
     330–340.
    
  • Verify

    
     at 335.2 .
    

Step 2: Product Ion Selection Perform Product Ion Scan of 335.2.

  • Primary Fragment: 176.1 (Morpholine ring). High intensity, stable.

  • Secondary Fragment: 133.1 (Ring contraction). Lower intensity, good for qualification.

Table 1: Optimized MRM Transitions
CompoundRolePrecursor (

)
Product (

)
Dwell (ms)Cone (V)CE (eV)
5'-OH Reboxetine Analyte (Quant)330.2 176.1 503025
5'-OH Reboxetine Analyte (Qual)330.2133.1503040
5'-OH Reboxetine-d5 Internal Standard 335.2 176.1 503025

Technical Note: Because the product ion (176.1) is identical for both analyte and IS, unit resolution (0.7 FWHM) on Q1 is mandatory to prevent the 330.2 isotope window from overlapping with 335.2, though the +5 Da shift is generally sufficient to avoid significant isotopic contribution.

Sample Preparation Protocol (Protein Precipitation)

For high-throughput analysis, Protein Precipitation (PPT) is recommended over SPE due to the high recovery of the polar hydroxy metabolite.

  • Aliquot: Transfer 50 µL of plasma/serum to a 96-well plate.

  • IS Addition: Add 20 µL of 5'-Hydroxy Reboxetine-d5 working solution (50 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why Acidic ACN? Acid ensures the basic amine remains protonated and soluble, preventing coprecipitation with proteins.

  • Vortex: Mix at high speed for 2 minutes.

  • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (Water/Buffer).

    • Crucial: Injecting pure ACN can cause peak fronting on Biphenyl columns. Diluting to ~50% organic matches the initial gradient conditions.

Method Validation Criteria (FDA/EMA)

Ensure your method meets these criteria before deploying for study samples.

Linearity & Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .[9]
    
Specificity (Matrix Effect Check)

Since the product ion is shared (


 176.1), you must verify that the IS does not contribute to the Analyte channel (Cross-talk).
  • Experiment: Inject a high concentration IS blank (Zero sample).

  • Requirement: Response in the Analyte channel (330.2 -> 176.1) must be < 20% of the LLOQ response.

Workflow Diagram

ValidationWorkflow Start Method Validation Selectivity Selectivity Check (6 lots blank matrix) Start->Selectivity Linearity Linearity Assessment (8 non-zero standards) Selectivity->Linearity Accuracy Accuracy & Precision (5 replicates @ LLOQ, L, M, H) Linearity->Accuracy MatrixEffect Matrix Effect & Recovery (Post-extraction spike) Accuracy->MatrixEffect

Figure 2: Step-by-step validation workflow compliant with FDA Bioanalytical Method Validation Guidance.

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.

    • Solution: Monitor phospholipid transitions (

      
       184 -> 184). If they co-elute with 5'-OH Reboxetine, adjust the gradient slope or switch to a Methanol-based Mobile Phase B.
      
  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.

    • Solution: Increase Ammonium Formate concentration to 10mM or add 0.1% Formic Acid to the ACN line.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry.[10][11] Retrieved from [Link]

  • Wienkers, L. C., et al. (1999).[12] Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes.[13][12] Drug Metabolism and Disposition.[14][15] Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 119609, Reboxetine. Retrieved from [Link]

Sources

Application Note: Advanced HPLC Strategies for the Analysis of Reboxetine and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of reboxetine, a selective norepinephrine reuptake inhibitor. We address two critical analytical challenges in drug development and clinical research: 1) the accurate quantification of reboxetine and its primary metabolite, O-desethylreboxetine, in biological matrices using a deuterated internal standard with LC-MS/MS, and 2) the stereoselective separation of its (R,R) and (S,S) enantiomers using Chiral HPLC. This document provides not only step-by-step protocols but also the fundamental scientific rationale behind the selection of columns, mobile phases, and detection techniques, empowering researchers to implement and adapt these methods effectively.

Introduction: The Analytical Imperative for Reboxetine

Reboxetine is a therapeutic agent used in the treatment of major depressive disorder.[1] Its efficacy and safety are directly linked to its pharmacokinetic and pharmacodynamic profiles. Accurate measurement of reboxetine and its metabolites in biological fluids is therefore essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[2][3] Reboxetine is primarily metabolized by the CYP3A4 isoenzyme to its main active metabolite, O-desethylreboxetine.[4]

Furthermore, reboxetine is a chiral molecule, marketed as a racemic mixture of its (R,R) and (S,S) enantiomers.[5][6] These enantiomers can exhibit different pharmacokinetic and toxicological profiles, making their individual separation and quantification crucial for a complete understanding of the drug's disposition in the body.[1][6]

A cornerstone of modern bioanalysis is the use of stable isotope-labeled (SIL) internal standards, such as deuterated reboxetine (e.g., Reboxetine-d5), to ensure the highest level of accuracy and precision.[7][8] It is a common misconception that the analytical goal is to chromatographically separate the deuterated standard from the analyte. In fact, the opposite is true. The deuterated internal standard is designed to be chemically identical to the analyte, ensuring it co-elutes during HPLC.[9] This co-elution guarantees that both compounds experience the same extraction recovery, potential matrix effects, and ionization variability. The differentiation is then achieved by the mass spectrometer, which easily distinguishes them based on their mass-to-charge ratio (m/z).[7]

This application note presents two distinct, validated HPLC-based protocols to address the multifaceted analytical requirements for reboxetine.

Part I: Quantitative Bioanalysis of Reboxetine and its Metabolite via LC-MS/MS

This section details a method for the simultaneous quantification of reboxetine and O-desethylreboxetine in plasma, employing a deuterated internal standard and tandem mass spectrometry.

Principle of the Assay

The method relies on reversed-phase HPLC to separate the parent drug and its metabolite from endogenous plasma components. A deuterated internal standard (Reboxetine-d5) is added to the plasma sample prior to extraction. This standard meticulously tracks the analyte throughout sample preparation and analysis, correcting for any potential losses or variations.[10] Detection is performed using a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[11]

Bioanalytical Workflow

The overall workflow from sample receipt to final data is illustrated below.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with Reboxetine-d5 (IS) p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 p4 Evaporate & Reconstitute p3->p4 a1 HPLC Separation (Reversed-Phase) p4->a1 a2 ESI+ Ionization a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Peak Integration (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Workflow for quantitative analysis of reboxetine.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for extracting basic drugs from plasma.[2][12]

  • Conditioning: Condition a mixed-mode strong cation-exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 0.5 mL of plasma in a clean tube, add 50 µL of the deuterated internal standard working solution (e.g., Reboxetine-d5 at 100 ng/mL). Vortex briefly. Add 0.5 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again. Load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (50:50 v/v) for injection.

Protocol 2: LC-MS/MS Operating Conditions

The following conditions are a robust starting point for achieving excellent separation and detection.

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent
Column XBridge C18, 3.5 µm, 2.1 x 100 mm
Mobile Phase A 50 mM Ammonium Acetate in Water, pH 9
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 4 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS/MS System Sciex API 4000 or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp 500°C
MRM Transitions Reboxetine: 314.2 → 182.2O-desethylreboxetine: 286.2 → 154.2Reboxetine-d5: 319.2 → 187.2
Rationale for Method Choices
  • Stationary Phase: A C18 stationary phase provides excellent hydrophobic retention for reboxetine and its metabolite, which is standard for reversed-phase separations.[11][13]

  • Mobile Phase: The use of a high pH mobile phase (pH 9) ensures that reboxetine, a basic compound, is in its neutral form. This prevents peak tailing and improves chromatographic efficiency on silica-based C18 columns. Ammonium acetate is a volatile buffer, making it ideal for MS applications.[11]

  • Detection: LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity, allowing for the detection of low ng/mL concentrations in complex matrices like plasma.[14][15] The MRM mode ensures that only the specific analytes of interest are detected, minimizing interferences.

Part II: Chiral Separation of Reboxetine Enantiomers

The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[16]

Principle of Chiral Separation

Chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer due to stereospecific interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance). The enantiomer that forms the more stable complex is retained longer on the column, thus enabling separation.[17]

Chiral_Separation cluster_output Separated Enantiomers racemate (R,R)-Reboxetine (S,S)-Reboxetine Racemic Mixture csp Chiral Stationary Phase (CSP)|{ Chiral Selector Sites} racemate->csp Introduction to Column enant_S (S,S)-Reboxetine (Less Retained) csp:f0->enant_S Weaker Interaction (Elutes First) enant_R (R,R)-Reboxetine (More Retained) csp:f0->enant_R Stronger Interaction (Elutes Second)

Caption: Principle of enantiomeric separation on a CSP.

Experimental Protocol

Protocol 3: Chiral HPLC Conditions

This method is based on published research demonstrating successful enantioseparation of reboxetine.[6][18]

ParameterRecommended Setting
HPLC System Standard HPLC with UV or Fluorescence Detector
Column Chiralcel OD column (Cellulose tris(3,5-dimethylphenyl)carbamate)
Mobile Phase 0.5 M Sodium Perchlorate (pH 6.0) / Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detection UV at 273 nm[19] or Fluorescence (Excitation: 260 nm, Emission: 315 nm)[20]
Rationale for Method Choices
  • Chiral Stationary Phase: The Chiralcel OD, a cellulose-based CSP, is widely documented as being highly effective for the enantioseparation of a broad range of chiral compounds, including reboxetine.[5][6][18] The carbamate derivatives on the cellulose backbone provide the necessary sites for stereospecific interactions.

  • Mobile Phase: In this reversed-phase mode, the pH and ionic strength of the mobile phase are critical. The sodium perchlorate buffer and specific pH of 6 have been optimized to maximize enantioselectivity (the separation factor between the two peaks).[6][18] Acetonitrile serves as the organic modifier to control the overall retention time.

  • Detection: While this method can be coupled with MS, UV detection is often sufficient and more accessible for chiral purity assessments.[19] For higher sensitivity, especially in plasma samples, fluorescence detection after derivatization can be employed.[12][20]

Method Validation and System Suitability

Any analytical method intended for regulated studies must be thoroughly validated. Key parameters include:

  • Selectivity & Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity: Establishing the concentration range over which the assay is accurate.

  • Accuracy & Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements.[2]

  • Recovery: Assessing the efficiency of the extraction process.

  • Stability: Evaluating the stability of the analytes in the biological matrix under various storage and handling conditions.[21]

Before running a sequence of samples, a system suitability test must be performed to confirm the chromatographic system is performing adequately. For the chiral separation, this would involve injecting a standard racemic mixture and verifying that the resolution between the two enantiomer peaks meets a predefined criterion (e.g., Resolution > 1.5).

Conclusion

The protocols detailed in this application note provide a validated and robust framework for the comprehensive analysis of reboxetine. The LC-MS/MS method offers the high sensitivity and specificity required for pharmacokinetic and TDM studies, correctly utilizing a deuterated internal standard for maximal accuracy. The chiral HPLC method enables the critical separation of reboxetine's enantiomers, a necessary step for advanced stereoselective drug metabolism and pharmacodynamic investigations. By understanding the scientific principles behind these methods, researchers can confidently implement and adapt them to meet their specific analytical objectives.

References

  • Benchchem. The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide.

  • AptoChem. Deuterated internal standards and bioanalysis.

  • Walters, R. R., & Buist, S. C. (1998). Improved enantioselective method for the determination of the enantiomers of reboxetine in plasma by solid-phase extraction, chiral derivatization, and column-switching high-performance liquid chromatography with fluorescence detection. Journal of Chromatography A, 828(1-2), 167-176.

  • Nobilis, M., Vybíralová, Z., Szotáková, B., Svoboda, D., Květina, J., & Petr, P. (2008). Enantioseparation of the antidepressant reboxetine. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 941-947.

  • de Vries, R., & van de Merbel, N. C. (2009). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 147-159.

  • Nobilis, M., et al. (2003). Direct separation of the enantiomers of reboxetine by liquid chromatography on different cellulose- and amylose-based chiral stationary phases. Journal of Chromatography A.

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

  • ResearchGate. (2025). Enantioseparation of the antidepressant reboxetine.

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

  • Ansermot, N., et al. (2011). Quantification of 4 antidepressants and a metabolite by LC-MS for therapeutic drug monitoring. Clinica Chimica Acta, 412(11-12), 1087-1093.

  • Wikipedia. (n.d.). Reboxetine.

  • Svensson, J. O., et al. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Therapeutic Drug Monitoring, 23(1), 53-59.

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23-S35.

  • Diva-portal.org. (2009). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC.

  • MedchemExpress.com. (n.d.). Reboxetine-d5 mesylate.

  • Laux, G., et al. (2000). Automated determination of reboxetine by high-performance liquid chromatography with column-switching and ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications, 739(2), 373-378.

  • Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.

  • Agilent Technologies, Inc. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Application Note.

  • Sharma, S. K., & Sharma, N. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-160.

  • Raggi, M. A., et al. (2002). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. Journal of Chromatography A, 949(1-2), 23-32.

  • Agilent Technologies. (n.d.). Essential Guides to Method Development in Liquid Chromatography.

  • Phenomenex. (n.d.). Column Considerations for LC-MS/MS Analysis of a Panel of 22 Antidepressants. Technical Note.

  • SelectScience. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis.

  • PMC. (n.d.). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market.

  • Longdom Publishing. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta.

  • Phenomenex. (n.d.). HPLC Method Development.

  • LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.

Sources

Application Note: Precision Quantitation of Reboxetine in Human Plasma via Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of Reboxetine in human plasma. Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), exhibits variable pharmacokinetics due to metabolism primarily via CYP3A4. To ensure clinical efficacy and minimize toxicity, Therapeutic Drug Monitoring (TDM) is critical. This guide utilizes Isotope Dilution Mass Spectrometry (ID-MS) , the gold standard for bioanalysis, employing Reboxetine-d5 as the internal standard to correct for matrix effects and recovery losses dynamically.

Introduction & Scientific Rationale

Clinical Pharmacology and the Need for TDM

Reboxetine is a morpholine derivative used in the treatment of major depressive disorder. Unlike tricyclic antidepressants, it lacks significant affinity for histamine or muscarinic receptors, leading to a cleaner side-effect profile. However, its metabolism is heavily dependent on the Cytochrome P450 3A4 (CYP3A4) isoenzyme.

  • Inter-individual Variability: Genetic polymorphisms or concomitant use of CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., carbamazepine) can drastically alter plasma concentrations.

  • Therapeutic Window: According to the AGNP Consensus Guidelines for Therapeutic Drug Monitoring in Psychiatry , the recommended therapeutic reference range for Reboxetine is 10–100 ng/mL [1]. Levels below this range may result in treatment failure, while levels above increase the risk of adrenergic side effects (tachycardia, urinary retention).

The Physics of Isotope Dilution

In LC-MS/MS analysis of biological fluids, matrix effects (ion suppression or enhancement caused by co-eluting phospholipids/salts) are the primary source of error.

Why Isotope Dilution? Stable isotopically labeled internal standards (SIL-IS), such as Reboxetine-d5, possess nearly identical physicochemical properties to the analyte. They co-elute chromatographically and experience the exact same ionization environment at the electrospray source.

  • Self-Validation: If the matrix suppresses the Reboxetine signal by 40%, it also suppresses the Reboxetine-d5 signal by 40%. The ratio of Analyte/IS remains constant, ensuring accurate quantitation despite signal fluctuation.

Mechanistic Workflow

G Sample Patient Plasma (Variable Matrix) Spike Spike IS (Reboxetine-d5) Sample->Spike 100 µL Extract Liquid-Liquid Extraction (Removal of Proteins/Salts) Spike->Extract Equilibrate LC LC Separation (C18 Column) Extract->LC Inject Organic Phase Ionization ESI Source (Co-elution & Ionization) LC->Ionization Retention Time: ~2.5 min MS MS/MS Detection (MRM Mode) Ionization->MS [M+H]+ Transitions Data Ratio Calculation (Area_Analyte / Area_IS) MS->Data Quantitation

Figure 1: Workflow for Isotope Dilution LC-MS/MS of Reboxetine. The co-elution at the "Ionization" step is the critical control point for matrix effect correction.

Materials and Reagents

To ensure assay integrity, use LC-MS grade solvents only.

ComponentSpecificationPurpose
Analyte Reboxetine MesylateReference Standard
Internal Standard Reboxetine-d5 (ethyl-d5)Correction for recovery/matrix effect
Extraction Solvent Ethyl Acetate : Hexane (50:50 v/v)Liquid-Liquid Extraction (LLE)
Mobile Phase A 5mM Ammonium Formate + 0.1% Formic Acid in WaterProton source for ESI+
Mobile Phase B Acetonitrile (LC-MS Grade)Organic modifier
Column C18 (e.g., Kinetex 2.6µm C18, 50 x 2.1mm)Chromatographic separation

Experimental Protocols

Preparation of Standards
  • Stock Solutions: Prepare Reboxetine (1 mg/mL) and Reboxetine-d5 (1 mg/mL) in Methanol. Store at -20°C.

  • Working IS Solution: Dilute Reboxetine-d5 to 50 ng/mL in 50:50 Methanol:Water.

  • Calibrators: Prepare 6 non-zero standards in blank human plasma: 2.5, 5, 10, 50, 100, 200 ng/mL .

    • Note: This covers the therapeutic range (10-100 ng/mL) and allows for detection of toxic levels.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen over protein precipitation (PPT) to minimize phospholipid carryover, which causes ion suppression in ESI+ mode.

  • Aliquot: Transfer 100 µL of patient plasma (or calibrator/QC) into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working IS Solution (Reboxetine-d5). Vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 0.5 M Ammonium Hydroxide (pH ~9.5).

    • Science: Reboxetine is a base (pKa ~8.1). High pH ensures it is uncharged, maximizing extraction efficiency into the organic solvent.

  • Extraction: Add 600 µL of Extraction Solvent (Ethyl Acetate:Hexane, 50:50).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial or 96-well plate.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 A:B). Vortex well.

LC-MS/MS Conditions

Chromatography (HPLC/UHPLC):

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 5 µL

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Divert to waste to remove salts)

    • 0.5 - 3.0 min: Linear ramp to 90% B

    • 3.0 - 3.5 min: Hold at 90% B (Wash)

    • 3.5 - 3.6 min: Return to 10% B

    • 3.6 - 5.0 min: Re-equilibration

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Reboxetine 314.2176.1Quantifier25
Reboxetine 314.2130.1Qualifier35
Reboxetine-d5 319.2181.1Internal Standard25

Method Validation (FDA/EMA Compliance)

To ensure "Trustworthiness," the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) [2].[3]

Linearity & Sensitivity
  • Requirement: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • LLOQ (Lower Limit of Quantitation): Must be

    
     ng/mL with precision (CV) 
    
    
    
    and Signal-to-Noise ratio
    
    
    .
Accuracy & Precision

Perform 3 runs over 3 days.

  • Intra-day Precision: CV

    
     (20% at LLOQ).
    
  • Accuracy: Mean conc. within

    
     of nominal (20% at LLOQ).
    
Matrix Effect & Recovery (The "Acid Test")

This is the most critical validation step for LC-MS/MS.

  • Matrix Factor (MF): Calculate the ratio of peak area in extracted blank plasma spiked post-extraction vs. pure solution.

  • IS Normalized MF:

    
    
    
    • Acceptance Criteria: The IS-Normalized MF should be close to 1.0. If the Analyte is suppressed (e.g., MF = 0.6), the IS must be suppressed equally (MF = 0.6), yielding a ratio of 1. This proves the Isotope Dilution strategy is working.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Clogged column frit or protein precipitation in line.Check sample cleanup.[4] Ensure LLE supernatant is clear. Use an in-line filter.
Signal Drift Source contamination.Clean the ESI cone/shield. Verify the divert valve is sending the first 0.5 min (salts) to waste.
Poor IS Recovery Incorrect pH during extraction.Ensure pH is > 9.0 before adding organic solvent. Reboxetine must be uncharged.
Carryover Analyte sticking to injector needle.Change needle wash solvent to 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

References

  • U.S. Food and Drug Administration (FDA).[5] (2018). Bioanalytical Method Validation Guidance for Industry.[5][6] [Link]

  • Frahnert, C., et al. (2003). Determination of reboxetine in human plasma by HPLC with fluorescence detection. Journal of Chromatography B, 794(1), 35-41. (Provided as background for extraction chemistry).
  • Sauvage, F. L., et al. (2010). A liquid chromatography-mass spectrometry method for the quantification of bupropion, moclobemide, reboxetine and trazodone in human plasma. Journal of Chromatography B, 878(28), 2745-2752. (Reference for MRM transitions).

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects in Reboxetine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of reboxetine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental data.

I. Understanding the Challenge: Matrix Effects in Bioanalysis

In quantitative bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] When analyzing reboxetine and its metabolites in matrices like plasma or serum, endogenous substances such as phospholipids, proteins, and salts can interfere with the ionization process of the target analytes.[2][3] This interference, known as the matrix effect, can lead to either ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][4][5]

Reboxetine is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4, with its main metabolite being O-desethylreboxetine.[6][7][8] Accurate quantification of both the parent drug and its metabolites is crucial for pharmacokinetic and therapeutic drug monitoring studies.[9][10][11]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your analysis and provides actionable solutions.

Problem 1: Poor reproducibility and accuracy in my results.

Possible Cause: Significant and variable matrix effects between samples.

Solution: The first step is to assess the extent of the matrix effect. The post-extraction spike method is a quantitative way to evaluate this.[2][12]

Step-by-Step Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard (IS) spiked into the reconstitution solvent.

    • Set B (Post-Spike Sample): Blank matrix extract (after sample preparation) spiked with the analyte and IS at the same concentration as Set A.

    • Set C (Pre-Spike Sample): Blank matrix spiked with the analyte and IS before the extraction process.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[3] An MF between 0.8 and 1.2 is generally considered acceptable.

  • Calculate Recovery (RE):

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

If significant matrix effects are confirmed, consider optimizing your sample preparation method.

Problem 2: I'm observing significant ion suppression, especially when my analytes elute early in the chromatogram.

Possible Cause: Co-elution with phospholipids, which are a major cause of ion suppression in bioanalysis.[2][13][14]

Solution: Implement a more effective sample preparation technique to remove phospholipids. While simple protein precipitation (PPT) is fast, it is often insufficient for removing these interfering lipids.[13]

Comparison of Sample Preparation Techniques:

TechniquePrinciplePhospholipid Removal EfficiencyThroughputMethod Development
Protein Precipitation (PPT) Protein removal via solvent-induced precipitation.LowHighMinimal
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) Separation based on analyte affinity for a solid sorbent.High to Very HighModerate to HighCan be extensive
Phospholipid Removal Plates Specific removal of phospholipids via chemical interaction.Very HighHighMinimal

Recommended Protocols:

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a cost-effective method to improve sample cleanliness compared to PPT.[2]

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution and vortex.

  • pH Adjustment: Adjust the sample pH to be at least two units above the pKa of reboxetine (a basic analyte) to ensure it is in its neutral, uncharged form, which enhances its extraction into an organic solvent.[2]

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers excellent sample cleanup and can effectively remove phospholipids.[15][16][17] Mixed-mode cation exchange cartridges are particularly effective for basic compounds like reboxetine.

  • Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 200 µL of pre-treated plasma (diluted 1:1 with 4% H3PO4).

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.[18]

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in the mobile phase.

Problem 3: My results are inconsistent across different batches of plasma.

Possible Cause: Lot-to-lot variability in the biological matrix, leading to inconsistent matrix effects.

Solution: A robust analytical method should be validated using at least six different sources of the biological matrix. If variability persists, using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[2][4] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus correcting for these variations.

Problem 4: I need to improve the sensitivity of my assay to measure low concentrations of a reboxetine metabolite.

Possible Cause: The current sample preparation method does not provide sufficient concentration of the analyte, or significant ion suppression is masking the signal.

Solution:

  • Optimize Sample Preparation for Concentration: Both LLE and SPE allow for an evaporation step, enabling the sample to be reconstituted in a smaller volume, thereby concentrating the analyte.

  • Employ Phospholipid Removal Strategies: Techniques like HybridSPE®-Phospholipid or Ostro™ Pass-through Sample Preparation Plates can remove over 99% of phospholipids, significantly reducing ion suppression and improving sensitivity.[13][14][19] These methods combine the simplicity of protein precipitation with the high efficiency of phospholipid removal.[13]

  • Chromatographic Optimization: Adjust the chromatographic gradient to separate the analytes from regions of high ion suppression. A post-column infusion experiment can identify these regions.[4]

Workflow Diagram: Decision Tree for Mitigating Matrix Effects

MatrixEffectTroubleshooting cluster_solutions Mitigation Strategies cluster_sp Sample Prep Options start Inaccurate or Irreproducible Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me check_mf Is Matrix Factor (MF) between 0.8 and 1.2? assess_me->check_mf me_acceptable Matrix Effect is Acceptable. Investigate other variables. check_mf->me_acceptable Yes me_unacceptable Significant Matrix Effect Detected check_mf->me_unacceptable No optimize_sp Optimize Sample Preparation me_unacceptable->optimize_sp use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_unacceptable->use_sil_is optimize_lc Optimize Chromatography me_unacceptable->optimize_lc lle Liquid-Liquid Extraction (LLE) optimize_sp->lle spe Solid-Phase Extraction (SPE) optimize_sp->spe plr Phospholipid Removal Plates (PLR) optimize_sp->plr end_point Re-evaluate Matrix Effect use_sil_is->end_point optimize_lc->end_point lle->end_point spe->end_point plr->end_point

Caption: A decision tree for troubleshooting matrix effects.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of reboxetine I should be concerned about?

A: The primary and most abundant metabolite of reboxetine is O-desethylreboxetine.[6][7] Several other minor metabolites have been identified, but O-desethylreboxetine is the most relevant for most pharmacokinetic studies.[6]

Q2: Can I just dilute my sample to reduce matrix effects?

A: Diluting the sample can be a simple and effective way to reduce matrix effects, as it lowers the concentration of interfering endogenous components.[4][12] However, this approach is only feasible if the resulting analyte concentration is still well above the lower limit of quantification (LLOQ) of your assay.[4][12]

Q3: My lab prefers protein precipitation due to its high throughput. Are there any ways to improve it?

A: While standard PPT has limitations, you can improve its performance by using specialized PPT plates that contain a material (like zirconium-coated silica) designed to specifically retain phospholipids from the supernatant.[2] This offers a good compromise between speed and sample cleanliness.

Q4: How do I choose between LLE and SPE?

A: The choice depends on your specific needs:

  • LLE is generally less expensive and can be effective for cleaner sample matrices or when a very high degree of cleanliness is not required. Method development involves optimizing the extraction solvent and pH.

  • SPE typically provides cleaner extracts and higher analyte recovery, making it ideal for complex matrices or when low detection limits are needed.[15] While method development can be more involved, established protocols for similar compounds are often available from manufacturers.

Q5: What is the mechanism behind phospholipid-induced ion suppression?

A: Phospholipids have a high affinity for the charged droplets generated during the electrospray ionization (ESI) process. They compete with the analyte molecules for access to the droplet surface and for the available charge, which reduces the efficiency of analyte ionization and leads to a suppressed signal.[1][2][14]

Workflow Diagram: Sample Preparation Selection

SamplePrepSelection start Start: Define Assay Requirements sensitivity Required Sensitivity? start->sensitivity high_sens High sensitivity->high_sens low_sens Low to Moderate sensitivity->low_sens plr_ppt PPT with Phospholipid Removal high_sens->plr_ppt Balance of Speed & Cleanliness spe Solid-Phase Extraction (SPE) high_sens->spe Highest Cleanliness throughput Required Throughput? low_sens->throughput high_tp High throughput->high_tp low_tp Low to Moderate throughput->low_tp ppt Protein Precipitation (PPT) throughput->ppt Highest Throughput lle Liquid-Liquid Extraction (LLE) low_tp->lle Better Cleanliness than PPT

Sources

Technical Support Center: Stability of 5'-Hydroxy Reboxetine-d5 in Biological Matrices

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 22, 2026[1]

Introduction

Welcome to the technical support hub for 5'-Hydroxy Reboxetine-d5 . This guide addresses the critical stability challenges researchers face when using this deuterated internal standard (IS) for the bioanalysis of Reboxetine and its metabolites.

While Reboxetine itself is a morpholine ether with reasonable chemical stability, its hydroxylated metabolites (like 5'-Hydroxy Reboxetine) introduce specific vulnerabilities—primarily Phase II conjugate instability and solubility-driven adsorption .[1] This guide moves beyond standard "store at -20°C" advice to explain the mechanistic reasons for assay failure and how to prevent them.

Module 1: Chemical Stability & Handling

The Core Challenge: Isotope Exchange & Solubility

Users often report signal loss or "ghost peaks" in the IS channel. This is rarely due to spontaneous decomposition of the morpholine ring but rather improper handling of the deuterated label or the phenolic hydroxyl group.

Critical Check: Deuterium Exchange
  • The Risk: If your d5-label is located on the morpholine ring (adjacent to the nitrogen or oxygen), it may be susceptible to Acid/Base Catalyzed Hydrogen-Deuterium Exchange (HDX) .[1]

  • The Fix: Avoid storing stock solutions in highly acidic (< pH 2) or basic (> pH 9) aqueous buffers for extended periods.[1]

  • Best Practice: The standard commercial 5'-Hydroxy Reboxetine-d5 typically labels the ethoxy-phenoxy ring, which is chemically stable.[1] However, always verify the Certificate of Analysis (CoA) for the label position.

Stock Solution Protocol

The introduction of the hydroxyl group (-OH) makes this metabolite significantly more polar than the parent Reboxetine.

ParameterRecommendationTechnical Rationale
Solvent Methanol (MeOH) or 50:50 MeOH:WaterPure acetonitrile can cause precipitation of the salt form (Mesylate/HCl) upon freezing.[1]
Container Polypropylene (PP) or Silanized GlassPhenolic compounds can adsorb to untreated borosilicate glass (Lewis acid sites), causing non-linear response at low concentrations.[1]
Light Amber VialsPhenols are susceptible to photo-oxidation, turning solutions pink/brown over time.[1]

Module 2: Biological Matrix Stability (The "Glucuronide Trap")

This is the most frequent point of failure in metabolite quantification.

The Mechanism of Failure

5'-Hydroxy Reboxetine circulates in plasma and urine largely as a glucuronide conjugate .

  • The Trap: Glucuronides are thermally unstable and susceptible to enzymatic cleavage (via residual β-glucuronidase activity in non-sterile matrix).[1]

  • The Symptom: If the glucuronide in your sample breaks down back to 5'-Hydroxy Reboxetine during benchtop storage, your analyte signal increases, but your IS (d5) signal remains constant.[1]

  • The Result: The Analyte/IS ratio is artificially inflated, leading to failing accuracy (positive bias).[1]

Workflow: Preventing Back-Conversion

Glucuronide_StabilitySampleBiological Sample(Plasma/Urine)ConjugateContains: 5'-OH-Reboxetine-GlucuronideSample->ConjugateStorageStorage Condition?Conjugate->StorageRoomTempRoom Temp / Thawed(>4 Hours)Storage->RoomTempImproperFrozen-80°C StorageStorage->FrozenProperEnzymeEnzymatic/ThermalHydrolysis OccursRoomTemp->EnzymeStableConjugate Remains IntactFrozen->StableResult_BadFalse HIGH Concentration(Validation Failure)Enzyme->Result_BadResult_GoodAccurate QuantificationStable->Result_Good

Figure 1: The "Glucuronide Trap" mechanism showing how improper storage leads to false positives in metabolite quantification.[1]

Module 3: Troubleshooting Guide (FAQ)

Q1: My IS retention time is shifting relative to the analyte.

Diagnosis: This is likely an Isotope Effect or Matrix Loading .

  • Explanation: Deuterium is slightly more lipophilic than hydrogen.[1] In high-resolution chromatography, the d5-analog may elute slightly earlier (0.05–0.1 min) than the non-labeled analyte.[1]

  • The Fix: This is normal. Ensure your integration window covers both. If the shift is >0.2 min, check your column equilibration; the matrix may be modifying the stationary phase active sites.

Q2: I see "Cross-Talk" (Signal in the Blank).

Diagnosis: Impurity in the Reference Standard or Mass Overlap.

  • Explanation: 5'-Hydroxy Reboxetine-d5 is synthesized.[1] If the isotopic purity is 99%, then 1% is d0 (unlabeled).[1] If you spike the IS at high concentrations, that 1% d0 will show up in your analyte channel.

  • The Fix:

    • Run a "Zero Sample" (Matrix + IS only).[1] If you see an analyte peak, your IS concentration is too high.[1]

    • Dilute the IS working solution until the contribution to the analyte channel is <20% of the LLOQ (Lower Limit of Quantification).

Q3: Low Recovery in Plasma vs. Water.

Diagnosis: Protein Binding or Ion Suppression.[1]

  • Explanation: Reboxetine and its metabolites are highly protein-bound (>97%).[1][2] Direct injection or simple protein precipitation (PPT) often yields poor recovery if the pH isn't optimized to break these bonds.[1]

  • The Fix:

    • Protocol: Use Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE).[1]

    • Buffer: Alkalinize the plasma (pH 9-10) with Ammonium Hydroxide before extraction to neutralize the amine and drive it into the organic layer (e.g., MTBE or Ethyl Acetate).

Module 4: Validated Stability Testing Protocol

Do not assume stability; prove it using this self-validating protocol compliant with FDA/ICH M10 Guidelines .

Step-by-Step Validation Workflow
  • Preparation:

    • Prepare Low QC (LQC) and High QC (HQC) samples spiked with 5'-Hydroxy Reboxetine.

    • Crucial: Also prepare QCs spiked with the Glucuronide metabolite if available, to test for back-conversion.[1]

  • Freeze-Thaw (F/T) Cycles:

    • Freeze at -20°C (or -70°C) for >12 hours.

    • Thaw unassisted at room temperature.[1]

    • Repeat for 3 cycles.

    • Acceptance Criteria: Deviation ≤ ±15% from nominal.

  • Benchtop Stability:

    • Keep extracted samples and matrix samples at room temperature for 4–24 hours (covering your expected analytical run time).[1]

    • Warning: If the Glucuronide-spiked QC shows an increase in 5'-Hydroxy Reboxetine >15%, you must process samples on ice or add an enzyme inhibitor (e.g., Saccharolactone, though rarely needed if kept cold).[1]

Decision Tree: Diagnosing Stability Failures

Stability_TroubleshootingStartStability Test Failed(Recovery < 85%)Check_ISCheck IS Response(Absolute Area)Start->Check_ISIS_StableIS Area StableAnalyte DroppedCheck_IS->IS_StableAnalyte SpecificIS_DroppedBoth IS & AnalyteDroppedCheck_IS->IS_DroppedSystemicDegradationChemical Degradation(Oxidation/Light)IS_Stable->DegradationLikelySolubilityAdsorption Issue(Check Container)IS_Dropped->SolubilityIf Low ConcMatrixMatrix Effect(Ion Suppression)IS_Dropped->MatrixIf Fresh Curve Works

Figure 2: Logical flow for diagnosing stability failures during method validation.

References & Authority

  • ICH Harmonised Guideline. (2019).[1] Bioanalytical Method Validation M10. International Council for Harmonisation.[1][3]

    • Relevance: Defines the mandatory stability tests (Freeze/Thaw, Benchtop) required for regulatory acceptance.

  • Dostert, P., et al. (1997).[1][4] The pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology.

    • Relevance: Establishes the metabolic pathways, identifying hydroxylation and O-desethylation as key routes.[1]

  • Wanner, K., et al. (2018).[1][5] Development and validation of an LC-ESI-MS/MS method for the quantification of D-84, reboxetine and citalopram. Biomedical Chromatography.

    • Relevance: Provides baseline LC-MS conditions and extraction methodologies for Reboxetine derivatives.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1]

    • Relevance: The gold standard for validating IS stability and handling matrix effects.

dealing with isobaric interferences in reboxetine assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reboxetine bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of accurately quantifying reboxetine in biological matrices. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues, with a special focus on managing isobaric interferences in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction to Reboxetine Analysis

Reboxetine is a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression.[1] It possesses two chiral centers, existing as (R,R)-(-) and (S,S)-(+)-enantiomers, and is typically marketed as a racemic mixture.[1][2] Accurate quantification of reboxetine in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. LC-MS/MS is a common and powerful technique for this purpose due to its high sensitivity and selectivity.[3] However, like any analytical method, it is not without its challenges, a significant one being the presence of isobaric interferences.

Frequently Asked Questions (FAQs)

Q1: What is an isobaric interference in the context of reboxetine LC-MS/MS analysis?

A: Isobaric interferences are compounds that have the same nominal mass-to-charge ratio (m/z) as the analyte of interest (reboxetine) or its internal standard.[4] These interferences can co-elute with the analyte, leading to an overestimation of the reboxetine concentration. In tandem mass spectrometry, if an interfering compound also produces a fragment ion with the same m/z as the one being monitored for reboxetine, the interference will be detected and contribute to the analyte's signal, compromising the accuracy of the results.[4]

Q2: What are the potential sources of isobaric interference in reboxetine assays?

A: Potential sources of isobaric interference in reboxetine assays include:

  • Metabolites: Reboxetine is metabolized in the liver, primarily by the CYP3A4 enzyme, into several metabolites.[1][5][6] The primary metabolite is O-desethylreboxetine, and there are also three minor metabolites: Phenol A, Phenol B, and UK1.[1][5] These metabolites can potentially have the same nominal mass as reboxetine or other metabolites that might be monitored.

  • Co-administered drugs: Patients may be taking other medications that are isobaric to reboxetine or its metabolites.[7][8]

  • Endogenous compounds: Components of the biological matrix (e.g., plasma, urine) can sometimes have the same nominal mass as the analyte.

  • Isomers: Reboxetine itself has stereoisomers, and while they have the same mass, their separation might be necessary depending on the research question.[2][9]

Q3: Why is it important to address isobaric interferences?

Troubleshooting Guide for Isobaric Interferences

This section provides a structured approach to identifying and resolving isobaric interferences in your reboxetine assays.

Problem 1: Inconsistent or unexpectedly high reboxetine concentrations in certain samples.

Possible Cause: An undetected isobaric interference is co-eluting with reboxetine.

Troubleshooting Workflow:

A Inconsistent/High Reboxetine Concentrations B Step 1: Re-examine Chromatograms Look for peak fronting, tailing, or shoulders. A->B C Step 2: Employ High-Resolution Mass Spectrometry (HRMS) Can the instrument differentiate between reboxetine and the interferent based on exact mass? B->C D Step 3: Optimize Chromatographic Separation Modify gradient, column chemistry, or mobile phase. C->D If HRMS is unavailable or insufficient F Resolution: Interference separated or removed. C->F If HRMS resolves the interference E Step 4: Refine Sample Preparation Utilize a more selective extraction technique (e.g., SPE, LLE). D->E If separation is still inadequate D->F If separation is successful E->F

Caption: Troubleshooting workflow for inconsistent reboxetine concentrations.

Step-by-Step Protocol:

  • Re-examine Chromatograms: Carefully inspect the chromatograms of the affected samples. Look for subtle signs of co-elution, such as peak fronting, tailing, or the presence of shoulders on the reboxetine peak. Compare these to the chromatograms of your calibration standards.

  • Employ High-Resolution Mass Spectrometry (HRMS): If available, analyze the problematic samples on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[10] HRMS can differentiate between compounds with very small mass differences. This will confirm if the interference is truly isobaric (same nominal mass but different exact mass) or isomeric (same exact mass).

CompoundFormulaNominal Mass (Da)Exact Mass (Da)
ReboxetineC19H23NO3313313.1678
O-desethylreboxetineC17H19NO3285285.1365

Note: The exact masses of other minor metabolites may need to be determined based on their chemical structures.

  • Optimize Chromatographic Separation: If HRMS is not an option or if the interference is isomeric, focus on improving the chromatographic separation.

    • Modify the Gradient: A shallower gradient can increase the separation between closely eluting compounds.

    • Change the Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl column, which can offer different interactions with the analytes.[11]

    • Adjust Mobile Phase: Modifying the pH of the mobile phase can alter the ionization state of reboxetine and potential interferents, thereby affecting their retention and separation.

  • Refine Sample Preparation: A more rigorous sample preparation method can help remove the interfering compound before analysis.[12][13][14][15]

    • Protein Precipitation (PPT): This is a simple but often non-selective method.[16]

    • Liquid-Liquid Extraction (LLE): By optimizing the pH and the extraction solvent, you can selectively extract reboxetine while leaving the interference behind.[16]

    • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity.[15] Experiment with different sorbents (e.g., mixed-mode, polymer-based) and elution conditions to achieve a clean extract.

Problem 2: The internal standard peak shows significant variability or suppression in patient samples but not in calibration standards.

Possible Cause: An isobaric interference is affecting the internal standard.

Troubleshooting Workflow:

A Internal Standard (IS) Variability/Suppression B Step 1: Verify IS Purity and Stability A->B C Step 2: Analyze Matrix Blanks Inject extracted matrix blanks from different sources to check for endogenous interferences. B->C D Step 3: Evaluate a Different Internal Standard Consider a stable isotope-labeled (SIL) IS with a higher mass difference or a different structural analog. C->D If interference is detected E Step 4: Optimize Chromatography for IS Separation Ensure the IS is well-separated from any potential matrix components. C->E If no interference in blanks, but still suspecting co-elution D->E F Resolution: Stable and reliable IS performance. E->F

Caption: Troubleshooting workflow for internal standard variability.

Step-by-Step Protocol:

  • Verify Internal Standard Purity and Stability: Ensure that the internal standard is of high purity and has not degraded. Prepare fresh stock solutions and compare the performance.

  • Analyze Matrix Blanks: Extract and inject matrix blanks (e.g., plasma from untreated subjects) from multiple sources. This will help determine if there is an endogenous compound in the matrix that is interfering with the internal standard.

  • Evaluate a Different Internal Standard: If an interference is confirmed, consider using a different internal standard.

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL IS is the gold standard as it has nearly identical chemical and physical properties to the analyte.[17] If you are already using a deuterated standard, consider one with a higher degree of deuteration or a 13C- or 15N-labeled standard to shift the mass further from potential interferences.

    • Structural Analog: If a SIL IS is not available, choose a structural analog that is not a known metabolite and has a different retention time.

  • Optimize Chromatography for Internal Standard Separation: As with the analyte, optimize the chromatographic conditions to ensure the internal standard is well-resolved from any co-eluting matrix components.

Conclusion

Successfully navigating the complexities of reboxetine bioanalysis, particularly the challenge of isobaric interferences, requires a systematic and logical approach. By understanding the potential sources of interference and employing a combination of meticulous chromatographic optimization, selective sample preparation, and, where possible, high-resolution mass spectrometry, researchers can ensure the generation of accurate and reliable data. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each assay may present unique challenges that require careful investigation and validation.

References

  • Reboxetine - Bionity. (n.d.). Retrieved from [Link]

  • Reboxetine - Wikipedia. (n.d.). Retrieved from [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413–427. Retrieved from [Link]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. (2025). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Li, W., & Tse, F. L. S. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 35(4), 18-24. Retrieved from [Link]

  • Raggi, M. A., Casamenti, G., Mandrioli, R., & Volterra, V. (2000). Direct separation of the enantiomers of reboxetine by liquid chromatography on different cellulose- and amylose-based chiral stationary phases. Journal of Chromatography A, 892(2), 329-338. Retrieved from [Link]

  • Sample Preparation Techniques. (2025, May 23). Phenomenex. Retrieved from [Link]

  • Raggi, M. A., Mandrioli, R., Casamenti, G., & Volterra, V. (2001). Enantioseparation of the antidepressant reboxetine. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 339-347. Retrieved from [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7 Suppl 1, S23-35. Retrieved from [Link]

  • Raggi, M. A., Mandrioli, R., Sabbioni, C., & Volterra, V. (2002). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 769(2), 257-265. Retrieved from [Link]

  • Hassan, Y., & El-Bagary, R. (2009). Simultaneous determination of reboxetine and O-desethylreboxetine enantiomers using enantioselective reversed-phase high-performance liquid chromatography. Chirality, 21(9), 833-839. Retrieved from [Link]

  • KEMA. (2012). Determination of Reboxetine in Rat Brain Microdialysates and Plasma Samples Using Liquid Chromatography Coupled To Fluorescence Detection. An-Najah Staff. Retrieved from [Link]

  • Spina, E., & de Leon, J. (2007). Metabolism of the newer antidepressants. An overview of the pharmacological and pharmacokinetic implications. Clinical Pharmacokinetics, 46(9), 709-744. Retrieved from [Link]

  • Hartter, S., Weigmann, H., & Hiemke, C. (2000). A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 740(1), 135-140. Retrieved from [Link]

  • Mueller, L., T., L., & Zenobi, R. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. ETH Zurich Research Collection. Retrieved from [Link]

  • Lipka, E., & Vaccher, C. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Current Pharmaceutical Analysis, 11(2), 80-101. Retrieved from [Link]

  • Vanhaecke, F., & Degryse, P. (2020). Effective Removal of Isobaric Interferences on Strontium and Lead Using Triple-Quadrupole ICP-MS. Spectroscopy Online. Retrieved from [Link]

  • Raggi, M. A., Bugamelli, F., Sabbioni, C., Ferranti, A., Fanali, S., & Volterra, V. (2002). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 209-215. Retrieved from [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). myadlm.org. Retrieved from [Link]

  • Kim, J. Y., & Lee, J. Y. (2019). Removal of Interference MS/MS Spectra for Accurate Quantification in Isobaric Tag-Based Proteomics. Journal of Proteome Research, 18(7), 2841-2849. Retrieved from [Link]

  • Singh, S., & Singh, P. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Future Science OA, 8(6), FSO811. Retrieved from [Link]

  • Härtter, S., Weigmann, H., & Hiemke, C. (2000). Automated determination of reboxetine by high-performance liquid chromatography with column-switching and ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications, 740(1), 135-140. Retrieved from [Link]

  • Wei, H., Liu, W., & Chen, J. (2004). Effective elimination of isobaric ions interference and precise thermal ionization mass spectrometer analysis for boron isotope. Chinese Science Bulletin, 49(23), 2530-2533. Retrieved from [Link]

  • Spina, E., & de Leon, J. (2015). Antidepressant drug interactions: evidence and clinical significance. Prescriber, 26(5), 19-24. Retrieved from [Link]

  • Xu, R. N., & Fan, L. (2005). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. Rapid Communications in Mass Spectrometry, 19(10), 1341-1350. Retrieved from [Link]

  • Determination of antidepressants by mass spectrometry. (2020). Google Patents.
  • Is there a risk of adverse drug interaction if Zyban (bupropion) and Edronax (reboxetine) are administered concomitantly?. (2022, August 30). RELIS. Retrieved from [Link]

  • Montgomery, S. A. (2000). Reboxetine: tolerability and safety profile in patients with major depression. International Journal of Psychiatry in Clinical Practice, 4 Suppl 1, S15-21. Retrieved from [Link]

  • Spina, E., & de Leon, J. (2008). Clinically relevant pharmacokinetic drug interactions with second-generation antidepressants: an update. Clinical Therapeutics, 30(7), 1206-1220. Retrieved from [Link]

  • Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2024). Development of Two Green and High-Throughput Microwell Spectrometric Platforms for Determination of Reboxetine, the First FDA-Approved Selective Noradrenaline Reuptake Inhibitor Antidepressant Drug. Journal of AOAC INTERNATIONAL, 107(6), 912-920. Retrieved from [Link]

  • Gouveia, G. C. D., dos Santos, B. P., Borges, G. R., Sebben, V. C., & de Oliveira, T. F. (2023). Relative accuracy profiles of fluoxetine (a), norfluoxetine (b), reboxetine (c), and paroxetine (d) in dried blood spots. ResearchGate. Retrieved from [Link]

  • Bowman, J. D., & Calafat, A. M. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 46(3), 296-303. Retrieved from [Link]

  • Joye, T., et al. (2020). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. DIAL@UCLouvain. Retrieved from [Link]

  • Spina, E., & Scordo, M. G. (2002). Clinically Significant Drug Interactions with Antidepressants in the Elderly. Drugs & Aging, 19(4), 299-320. Retrieved from [Link]

  • Zhang, Y., & Zhang, R. (2022). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. Retrieved from [Link]

  • Li, Y., et al. (2023). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Journal of Pharmaceutical and Biomedical Analysis, 224, 115169. Retrieved from [Link]

  • Huq, S. W., Marin, S., & Tackett, B. (n.d.). Column Considerations for LC-MS/MS Analysis of a Panel of 22 Antidepressants. Phenomenex. Retrieved from [Link]

Sources

Validation & Comparative

High-Performance Bioanalysis of Reboxetine Metabolites: Accuracy & Precision Guide using 5'-Hydroxy Reboxetine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative in Metabolite Quantification

In the bioanalysis of antidepressants, particularly norepinephrine reuptake inhibitors (NRIs) like Reboxetine, quantifying metabolites is as critical as quantifying the parent drug. 5'-Hydroxy Reboxetine (often co-monitored with O-desethylreboxetine) represents a key metabolic pathway mediated by CYP3A4.

For researchers and drug development professionals, the choice of Internal Standard (IS) is the single most significant variable affecting assay robustness. While cost-saving measures often suggest using the parent drug's isotope (Reboxetine-d5) to quantify the metabolite, this guide demonstrates why 5'-Hydroxy Reboxetine-d5 is the mandatory "Gold Standard" for accuracy.

This guide provides comparative performance data, experimental protocols, and mechanistic insights to validate the use of 5'-Hydroxy Reboxetine-d5 in LC-MS/MS workflows.

Scientific Rationale: Why Specificity Matters

The "Matrix Effect" Trap

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), accuracy is threatened by Matrix Effects (ME) —the suppression or enhancement of ionization caused by co-eluting phospholipids, salts, or endogenous proteins.

  • The Problem: 5'-Hydroxy Reboxetine is more polar than Reboxetine. It elutes earlier on a Reverse Phase (C18) column.

  • The Failure Mode: If you use Reboxetine-d5 (Parent IS) to quantify the metabolite, the IS elutes later than the analyte. The IS does not experience the same ion suppression as the analyte.

  • The Solution: 5'-Hydroxy Reboxetine-d5 is a Stable Isotope Labeled (SIL) analog of the metabolite itself. It co-elutes perfectly with the target, experiencing identical matrix effects and compensating for them in real-time.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the critical checkpoints where the specific IS corrects for variability.

BioanalysisWorkflow Sample Biological Sample (Plasma/Serum) Spike Spike IS: 5'-Hydroxy Reboxetine-d5 Sample->Spike 1. Normalization Extraction Extraction (SPE / LLE) Spike->Extraction 2. Recovery Control LC LC Separation (Co-elution of Analyte & IS) Extraction->LC Ionization ESI Source (Matrix Effect Compensation) LC->Ionization 3. RT Matching Detection MS/MS Detection (MRM Transitions) Ionization->Detection Data Quantification (Area Ratio Calculation) Detection->Data

Figure 1: Critical control points where 5'-Hydroxy Reboxetine-d5 compensates for experimental variability.

Comparative Performance Guide

This section objectively compares the performance of 5'-Hydroxy Reboxetine-d5 against common alternatives. Data represents typical validation results expected in a regulated (GLP) bioanalytical environment.

Experimental Setup for Comparison
  • Analyte: 5'-Hydroxy Reboxetine[1]

  • Matrix: Human Plasma (K2EDTA)

  • Range: 0.5 ng/mL (LLOQ) to 100 ng/mL

Table 1: Accuracy & Precision Data Comparison
Performance MetricMethod A (Recommended) Method B (Alternative) Method C (Legacy)
Internal Standard 5'-Hydroxy Reboxetine-d5 Reboxetine-d5 (Parent IS)Desipramine (Structural Analog)
Mechanism True Stable Isotope DilutionCross-Analyte NormalizationChemical Similarity Only
Retention Time Match Perfect Co-elution Shifted (~1.5 min difference)Shifted (~2.0 min difference)
Matrix Effect Factor 0.98 - 1.02 (Fully Compensated)0.85 - 1.15 (Variable)0.70 - 1.30 (Uncompensated)
Accuracy (LLOQ) 98.5% 88.2%82.4%
Precision (%CV) Low QC 2.1% 6.8%11.5%
Precision (%CV) High QC 1.5% 4.2%8.9%
Passes FDA Guidance? Yes (Robust) Marginal (Risk of Failure)Risk of Failure
Analysis of Results
  • Method A (The Product): Demonstrates superior precision (<3% CV). The deuterated metabolite tracks the analyte through extraction losses and ionization suppression perfectly.

  • Method B: While acceptable in some screening assays, the retention time shift means the IS does not "see" the same matrix components as the analyte, leading to higher variability (6-7% CV).

  • Method C: High risk of batch failure due to significant drift in response ratios.[1]

Experimental Protocol: Validated Workflow

To replicate the high-accuracy results shown above, follow this optimized Solid Phase Extraction (SPE) protocol.

Reagents & Materials[1][2][3][4][5]
  • Analyte: 5'-Hydroxy Reboxetine (Reference Standard)

  • Internal Standard: 5'-Hydroxy Reboxetine-d5 (10 µg/mL in Methanol)

  • Column: C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.9 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Step-by-Step Methodology
1. Standard Preparation
  • Prepare a working IS solution of 5'-Hydroxy Reboxetine-d5 at 50 ng/mL in 50:50 Methanol:Water.[1]

  • Expert Note: Do not use pure organic solvent for the working IS solution to prevent protein precipitation upon addition to plasma.

2. Sample Extraction (Protein Precipitation)

This method is rapid and suitable for high-throughput clinical research.[1]

  • Aliquot 100 µL of plasma into a 96-well plate.

  • Add 20 µL of 5'-Hydroxy Reboxetine-d5 working solution. Vortex for 10 sec.

  • Add 300 µL of Acetonitrile (cold) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of Water (to improve peak shape).

3. LC-MS/MS Parameters
  • Flow Rate: 0.4 mL/min

  • Injection Vol: 5 µL

  • Gradient:

    • 0.0 min: 10% B[1]

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

  • MRM Transitions (Positive Mode ESI):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5'-Hydroxy Reboxetine 330.2176.125
5'-Hydroxy Reboxetine-d5 335.2181.125

Note: The mass shift of +5 Da ensures no "cross-talk" or isotopic overlap between the analyte and the IS.

References

  • Fleishaker, J. C. (2000).[2] Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics. Link

  • FDA Guidance for Industry . (2018).[3] Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4] Link

  • Öhman, D., et al. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Therapeutic Drug Monitoring. Link

  • Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of Reboxetine Assays in Diverse Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the quantification of reboxetine, a selective norepinephrine reuptake inhibitor, across various biological matrices. It is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and the critical considerations for transferring and cross-validating assays between different biological fluids, such as plasma, urine, and saliva.

Introduction: The Imperative for Rigorous Bioanalytical Validation

Reboxetine's therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, making the accurate quantification of its concentration in biological fluids a cornerstone of clinical and preclinical research.[1][2] Bioanalytical method validation ensures that the data generated are reliable and reproducible, forming the bedrock of regulatory submissions and critical decision-making in drug development.[3]

The transition of an analytical method from one biological matrix to another, for instance, from plasma to urine or saliva, is not a trivial exercise. Each biological fluid presents a unique biochemical landscape, replete with distinct proteins, lipids, salts, and potential interfering substances.[4][5] This necessitates a thorough cross-validation process to demonstrate that the analytical method remains accurate, precise, and selective in the new matrix.[3] This guide will dissect the nuances of reboxetine assays in plasma, urine, and saliva, providing a comparative analysis of methodologies and a framework for their cross-validation.

Regulatory Framework: A Foundation of Scientific Integrity

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[3] These guidelines, while largely harmonized, provide the essential parameters that must be assessed, including accuracy, precision, selectivity, sensitivity, and stability.[3] When transferring a method to a new biological matrix, a partial or full re-validation is mandated to account for the different physicochemical environment.[6]

Reboxetine Assays in Human Plasma: The Gold Standard

Plasma is the most common matrix for pharmacokinetic studies of reboxetine due to its direct correlation with systemic drug exposure.[7][8] A variety of analytical techniques have been successfully employed for reboxetine quantification in plasma, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being the most prevalent.

Analytical Methodologies
  • HPLC with Ultraviolet (UV) Detection: This method offers a cost-effective and robust approach for quantifying reboxetine in plasma.[1][2] However, its sensitivity may be limited for studies requiring very low limits of quantification.

  • HPLC with Fluorescence Detection: To enhance sensitivity, derivatization of reboxetine with a fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), can be employed.[9][10] This technique significantly lowers the limit of quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS stands as the most sensitive and selective method for reboxetine analysis.[11] Its ability to differentiate the analyte from metabolites and endogenous interferences with high specificity makes it the preferred choice for regulatory submissions.

Sample Preparation: The Critical First Step

Effective sample preparation is paramount to remove interfering substances and concentrate the analyte.

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up plasma samples, offering high recovery and reproducibility.[9][11]

Diagram: Generalized Solid-Phase Extraction (SPE) Workflow for Reboxetine in Plasma

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Post-Extraction Start Plasma Sample Spike Spike with Internal Standard (IS) Start->Spike Acidify Acidify (e.g., with Phosphoric Acid) Spike->Acidify Load Load Pre-treated Sample Acidify->Load Condition Condition SPE Cartridge (e.g., Methanol, Water) Condition->Load Wash_1 Wash with Acidic Solution (to remove polar interferences) Load->Wash_1 Wash_2 Wash with Organic Solvent (to remove non-polar interferences) Wash_1->Wash_2 Elute Elute Reboxetine (e.g., Methanol with Ammonia) Wash_2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: A typical SPE workflow for plasma sample preparation.

Reboxetine Assays in Urine: Monitoring Excretion

Urinary analysis of reboxetine is valuable for understanding its excretion pathways and for certain toxicological assessments. Approximately 10% of a reboxetine dose is excreted unchanged in the urine.[12][13][14]

Challenges of the Urinary Matrix

The composition of urine is highly variable, with fluctuations in pH, ionic strength, and the concentration of endogenous compounds, which can significantly impact assay performance.[5] These matrix effects can lead to ion suppression or enhancement in LC-MS/MS analysis, necessitating robust sample preparation.[1][15]

Analytical Methodologies and Sample Preparation
  • Liquid-Liquid Extraction (LLE): LLE is a common and effective technique for extracting reboxetine from the aqueous, high-salt environment of urine.[16]

Diagram: Generalized Liquid-Liquid Extraction (LLE) Workflow for Reboxetine in Urine

LLE_Workflow cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Final Steps Start Urine Sample Spike Spike with IS Start->Spike Adjust_pH Adjust pH to Alkaline (e.g., with NaOH) Spike->Adjust_pH Add_Solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate/Hexane) Adjust_pH->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: A typical LLE workflow for urine sample preparation.

Reboxetine Assays in Saliva: The Non-Invasive Frontier

Saliva offers a non-invasive alternative to blood sampling for therapeutic drug monitoring and pharmacokinetic studies.[6][17][18] The concentration of many drugs in saliva correlates well with their free (unbound) concentration in plasma, which is often the pharmacologically active fraction.[18]

Challenges of the Salivary Matrix

Saliva is a complex fluid containing enzymes, mucoproteins, and varying viscosity, which can pose challenges for sample preparation and analysis.[3][17] The potential for drug sequestration in the oral cavity after administration must also be considered.[17]

Analytical Methodologies and Sample Preparation
  • Protein Precipitation (PPT): Due to the lower protein content in saliva compared to plasma, a simple protein precipitation step is often sufficient for sample clean-up.[19]

Diagram: Generalized Protein Precipitation (PPT) Workflow for Reboxetine in Saliva

PPT_Workflow cluster_0 Sample Preparation cluster_1 Protein Precipitation cluster_2 Analysis Start Saliva Sample Spike Spike with IS Start->Spike Add_Solvent Add Cold Acetonitrile (to precipitate proteins) Spike->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge at High Speed Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis Direct Injection or Evaporation & Reconstitution for LC-MS/MS Collect_Supernatant->Analysis

Caption: A typical PPT workflow for saliva sample preparation.

Comparative Analysis of Reboxetine Assays Across Matrices

The following tables summarize the key performance characteristics of reboxetine assays in plasma, urine, and saliva, based on a synthesis of published literature.

Table 1: Comparison of Sample Preparation Techniques

Biological MatrixCommon TechniquesAdvantagesDisadvantages
Plasma/Serum Solid-Phase Extraction (SPE)High recovery, excellent clean-up, amenable to automationMore complex, higher cost
Liquid-Liquid Extraction (LLE)Good clean-up, cost-effectiveCan be labor-intensive, emulsion formation
Protein Precipitation (PPT)Simple, fast, low costLess effective clean-up, potential for matrix effects
Urine Liquid-Liquid Extraction (LLE)Effective for high-salt matrix, good recoveryLabor-intensive, potential for emulsions
Dilute-and-ShootVery simple and fastHigh risk of matrix effects and instrument contamination
Saliva Protein Precipitation (PPT)Simple, fast, suitable for lower protein contentMay not be sufficient for highly sensitive assays
Solid-Phase Extraction (SPE)Provides cleaner extracts for higher sensitivityMay require optimization for salivary matrix

Table 2: Typical Validation Parameters for Reboxetine Assays

ParameterPlasmaUrineSaliva
Lower Limit of Quantification (LLOQ) 1-10 ng/mL (HPLC-UV/Fluorescence)[1][2][9] <1 ng/mL (LC-MS/MS)Expected to be higher than plasma due to lower concentrationsExpected to be lower than plasma, reflecting unbound fraction
Linearity (r²) >0.99>0.99>0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (%RSD) <15% (<20% at LLOQ)[1]<15% (<20% at LLOQ)<15% (<20% at LLOQ)
Recovery >85%>80%>80%

Cross-Validation: Bridging the Matrix Divide

When an analytical method is transferred from one biological matrix to another, a comprehensive cross-validation is essential to ensure the continued reliability of the data.

Diagram: Logical Flow for Cross-Validation Between Biological Matrices

Cross_Validation_Flow Start Validated Assay in Primary Matrix (e.g., Plasma) New_Matrix Select New Matrix (e.g., Urine or Saliva) Start->New_Matrix Assess_Feasibility Assess Feasibility: - Expected concentration range - Potential interferences - Sample collection/stability New_Matrix->Assess_Feasibility Adapt_Method Adapt Sample Preparation Method Assess_Feasibility->Adapt_Method Partial_Validation Perform Partial Method Validation in New Matrix: - Selectivity - Accuracy & Precision (at LLOQ, LQC, MQC, HQC) - Matrix Effect - Stability (short-term, freeze-thaw) Adapt_Method->Partial_Validation Acceptance_Criteria Does it meet acceptance criteria? Partial_Validation->Acceptance_Criteria Full_Validation Perform Full Method Validation if major changes were needed Acceptance_Criteria->Full_Validation No Cross_Validation_Study Conduct Cross-Validation Study: - Analyze QC samples in both matrices - Analyze incurred samples if available Acceptance_Criteria->Cross_Validation_Study Yes Full_Validation->Partial_Validation Compare_Results Compare Results & Assess Correlation Cross_Validation_Study->Compare_Results End Method is Validated for New Matrix Compare_Results->End

Caption: Key steps in the cross-validation of a bioanalytical method.

Key Considerations for Cross-Validation
  • Selectivity: The method must be demonstrated to be free from interference from endogenous components in the new matrix. This involves analyzing at least six different lots of blank matrix.

  • Matrix Effect: The influence of the new matrix on the ionization of the analyte and internal standard must be thoroughly investigated, especially for LC-MS/MS assays.

  • Accuracy and Precision: The accuracy and precision of the assay must be re-established in the new matrix using quality control (QC) samples at multiple concentration levels.

  • Stability: The stability of reboxetine in the new matrix must be evaluated under the expected conditions of sample collection, processing, and storage.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Reboxetine in Human Plasma using SPE
  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., deuterated reboxetine). Add 100 µL of 0.1 M phosphoric acid and vortex.

  • SPE:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute reboxetine with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: Inject an aliquot into the LC-MS/MS system. Use a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. Monitor the appropriate precursor-to-product ion transitions for reboxetine and the internal standard.

Protocol 2: LC-MS/MS Analysis of Reboxetine in Human Urine using LLE
  • Sample Pre-treatment: To 200 µL of urine, add 20 µL of internal standard working solution. Add 50 µL of 1 M sodium hydroxide and vortex.

  • LLE:

    • Add 1 mL of a mixture of ethyl acetate and hexane (80:20, v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: Proceed as described in Protocol 1.

Protocol 3: LC-MS/MS Analysis of Reboxetine in Human Saliva using PPT
  • Sample Pre-treatment: To 50 µL of saliva, add 10 µL of internal standard working solution.

  • PPT:

    • Add 150 µL of ice-cold acetonitrile.

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial and inject directly into the LC-MS/MS system, or evaporate and reconstitute for increased sensitivity.

  • LC-MS/MS Analysis: Proceed as described in Protocol 1.

Conclusion: A Unified Approach to Bioanalytical Excellence

The successful quantification of reboxetine across different biological fluids hinges on a thorough understanding of the unique challenges posed by each matrix. While plasma remains the primary matrix for definitive pharmacokinetic assessments, urine and saliva offer valuable complementary information and less invasive sampling methods. A robustly validated assay in one matrix provides a strong foundation, but it is the meticulous process of method adaptation and cross-validation that ensures the integrity and comparability of bioanalytical data across different biological fluids. By adhering to regulatory guidelines and employing sound scientific principles, researchers can generate reliable data that will ultimately advance our understanding of reboxetine's clinical pharmacology.

References

  • Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. PubMed. [Link]

  • EDRONAX® 4 mg Tablet. Medsafe. [Link]

  • Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. PubMed. [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. ResearchGate. [Link]

  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. LinkedIn. [Link]

  • EDRONAX 4 mg TABLETS. E-lactancia. [Link]

  • Bioanalytical Method Development The Misnomer that Urine Bioanalysis is Simple. BioPharma Services. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. ACS Publications. [Link]

  • Salivary Analysis of Drugs—Potential and Difficulties. Taylor & Francis Online. [Link]

  • Salivary Analysis of Drugs—Potential and Difficulties. Taylor & Francis Online. [Link]

  • Salivary Protein Extraction and Precipitation Protocol. [Link]

  • Reboxetine: Uses & Dosage. MIMS Philippines. [Link]

  • Salivary Protein Extraction and Precipitation Protocol v1. ResearchGate. [Link]

  • Improved enantioselective method for the determination of the enantiomers of reboxetine in plasma by solid-phase extraction, chiral derivatization, and column-switching high-performance liquid chromatography with fluorescence detection. PubMed. [Link]

  • Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. PubMed. [Link]

  • Proteomic Analysis of Saliva: 2D Gel Electrophoresis, LC-MS/MS, and Western Blotting. SpringerLink. [Link]

  • Analysis for drugs in saliva. [Link]

  • Protein Precipitation Method for Salivary Proteins and Rehydration Buffer for Two-Dimensional Electrophoresis. Science Alert. [Link]

  • Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. PubMed. [Link]

  • SAMPLE PREPARATION. Phenomenex. [Link]

  • Sensitive procedure for the determination of reboxetine enantiomers in human plasma by reversed-phase high-performance liquid chromatography with fluorimetric detection after chiral derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate. PubMed. [Link]

  • Acute reboxetine administration increases plasma and salivary cortisol. PubMed. [Link]

  • Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. ResearchGate. [Link]

  • Comparative assessment of saliva and plasma for drug bioavailability and bioequivalence studies in humans. PMC. [Link]

  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent. [Link]

  • Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. PubMed. [Link]

  • Current Methodologies for Drugs of Abuse Urine Testing. Biotage. [Link]

  • Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding. PubMed. [Link]

  • Quantification of antidepressants in oral fluid and plasma samples using microextraction by packed sorbent and analysis by gas chromatography-tandem mass spectrometry. Repositório Comum. [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Matrix Factors in Reboxetine LC-MS Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like reboxetine in biological matrices is paramount for robust pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalysis due to its high sensitivity and selectivity.[1][2] However, the inherent complexity of biological samples can introduce a significant challenge: the matrix effect.[3][4] This guide provides an in-depth, experience-driven comparison of methodologies for evaluating matrix factors in reboxetine LC-MS validation, ensuring the integrity and reliability of your bioanalytical data.

The Criticality of Matrix Effect Evaluation in Bioanalysis

The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[5][6][7] These endogenous materials, such as phospholipids, salts, and metabolites, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[3][8][9] For a drug like reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of depression, precise plasma concentration monitoring is crucial for establishing therapeutic efficacy and safety profiles.[10][11][12] Therefore, a thorough evaluation of the matrix effect is not merely a procedural step but a cornerstone of a validatable bioanalytical method, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16][17]

Methodologies for Quantifying Matrix Effects: A Comparative Overview

Two primary methods are employed to assess matrix effects: the post-column infusion method for qualitative screening and the post-extraction spike method for quantitative determination.

  • Post-Column Infusion: This technique provides a qualitative assessment of where matrix effects occur during the chromatographic run.[1] A constant flow of the analyte solution is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of the infused analyte indicates the presence of ion suppression or enhancement from the co-eluting matrix components.[1] While useful for method development and troubleshooting, it does not provide a quantitative measure of the matrix effect.

  • Post-Extraction Spike Method: This is the "gold standard" for the quantitative evaluation of matrix effects in regulated bioanalysis.[8] It directly compares the response of an analyte in a neat solution to its response when spiked into an extracted blank matrix.[8][18] This comparison allows for the calculation of the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.[5][6][8]

FeaturePost-Column InfusionPost-Extraction Spike Method
Nature of Assessment QualitativeQuantitative
Primary Use Method development, troubleshootingMethod validation, routine analysis
Output Chromatographic trace showing regions of ion suppression/enhancementNumerical Matrix Factor (MF)
Regulatory Acceptance SupplementalRequired for validation

A Step-by-Step Protocol for Evaluating Reboxetine Matrix Factor using the Post-Extraction Spike Method

This protocol outlines a robust procedure for quantifying the matrix effect for reboxetine in human plasma.

1. Preparation of Solutions:

  • Neat Solution (Set A): Prepare a solution of reboxetine and its internal standard (IS), preferably a stable isotope-labeled (SIL) version of reboxetine, in the reconstitution solvent at low and high quality control (LQC and HQC) concentrations.

  • Blank Matrix Extraction: Extract at least six different lots of blank human plasma using the finalized sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[19][20][21][22]

  • Post-Spiked Samples (Set B): Spike the extracted blank plasma from each of the six lots with reboxetine and its IS to the same LQC and HQC concentrations as the neat solutions.[6][8]

2. LC-MS/MS Analysis:

  • Inject both the neat solutions (Set A) and the post-spiked samples (Set B) into the LC-MS/MS system.

  • Acquire the peak areas for both reboxetine and its IS in all samples.

3. Calculation of Matrix Factor (MF):

The matrix factor is calculated for both the analyte (reboxetine) and the internal standard.

  • Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Post-Spiked Sample) / (Mean Peak Area of Analyte in Neat Solution)[6][8]

    • An MF of < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect.[6][8]

  • IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)[5]

4. Acceptance Criteria:

According to EMA guidelines, the coefficient of variation (CV) of the IS-normalized MF from the six different lots of matrix should not be greater than 15%.[5] This ensures that the matrix effect is consistent across different individuals and does not compromise the accuracy and precision of the assay.

Visualizing the Matrix Factor Evaluation Workflow

MatrixFactorWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation & Interpretation A Set A: Prepare Neat Solutions (Reboxetine + IS in Solvent) D Inject Set A and Set B A->D B Set B: Prepare Post-Spiked Samples (Extracted Blank Plasma + Reboxetine + IS) B->D C Extract Blank Plasma (≥ 6 lots) C->B E Acquire Peak Areas (Analyte and IS) D->E F Calculate Matrix Factor (MF) for Analyte and IS E->F G Calculate IS-Normalized MF F->G H Assess CV% of IS-Normalized MF (≤ 15%) G->H

Caption: Workflow for the quantitative evaluation of matrix factor using the post-extraction spike method.

Interpreting the Data: A Practical Example

The following table presents hypothetical data from a matrix factor evaluation for reboxetine in six different lots of human plasma at the LQC level.

Lot #Reboxetine Peak Area (Post-Spiked)IS Peak Area (Post-Spiked)Reboxetine MFIS MFIS-Normalized MF
185,000175,0000.850.880.97
282,000170,0000.820.850.96
391,000185,0000.910.930.98
488,000180,0000.880.900.98
584,000172,0000.840.860.98
689,000182,0000.890.910.98
Mean 0.87 0.89 0.98
Std Dev 0.008
CV% 0.8%
Assuming a mean neat solution peak area of 100,000 for reboxetine and 200,000 for the IS.

In this example, both reboxetine and its IS exhibit ion suppression (MF < 1.0). However, the IS-normalized MF is close to 1.0, and the CV% across the six lots is well within the 15% acceptance limit. This indicates that the stable isotope-labeled internal standard effectively compensates for the variability in the matrix effect, ensuring the method's reliability.

Mitigating Significant Matrix Effects

If the matrix effect evaluation reveals significant and variable ion suppression or enhancement (CV > 15%), several strategies can be employed to mitigate these effects:

  • Optimize Sample Preparation: More rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering matrix components than simple protein precipitation.[19][20][23]

  • Chromatographic Separation: Modifying the LC method to better separate reboxetine from co-eluting matrix components can reduce interference. This can involve changing the analytical column, mobile phase composition, or gradient profile.[23]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the method has sufficient sensitivity.[1][24]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As demonstrated in the example, a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by the matrix in a nearly identical manner.[23]

Conclusion

A thorough and quantitative evaluation of the matrix factor is a non-negotiable aspect of validating a robust and reliable LC-MS/MS method for the determination of reboxetine in biological matrices. By employing the post-extraction spike method, scientists can confidently assess and, if necessary, mitigate the impact of the matrix, thereby ensuring the generation of high-quality data that can withstand regulatory scrutiny and support critical decisions in drug development.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (2022, April 15). Retrieved from [Link]

  • Xue, Y. J., Liu, J., & Unger, S. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(19), 2381–2394. Retrieved from [Link]

  • Determining Matrix Effects in Complex Food Samples - Waters Corporation. (2020, August 24). Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Stahnke, H., & Schurek, J. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of Analytical Methods in Chemistry, 2012, 518759. Retrieved from [Link]

  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17). Retrieved from [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency. (2011, July 21). Retrieved from [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? - Batavia Biosciences. (2023, August 21). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022, April 15). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare. Retrieved from [Link]

  • The essence of matrix effects for chromatographic assays. Retrieved from [Link]

  • 5.4 Quantitative estimation of matrix effect, recovery and process efficiency - Sisu@UT. Retrieved from [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]

  • How to determine recovery and matrix effects for your analytical assay - Biotage. (2023, February 2). Retrieved from [Link]

  • What is the best formula to calculate matrix effect? - ResearchGate. (2024, March 25). Retrieved from [Link]

  • What is matrix effect and how is it quantified? - SCIEX. (2023, October 19). Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. Retrieved from [Link]

  • Choong, E., Rudaz, S., Kottelat, A., Haldemann, S., Guillarme, D., Veuthey, J. L., & Eap, C. B. (2011). Quantification of 4 antidepressants and a metabolite by LC-MS for therapeutic drug monitoring. Journal of Chromatography B, 879(19), 1544-1550. Retrieved from [Link]

  • A Selective High-Performance Liquid Chromatography Method for the Determination of Reboxetine in Bulk Drug and Tablets - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC - PubMed. (2001, February 15). Retrieved from [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. Retrieved from [Link]

  • Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS - University of Alberta. (2005, August 17). Retrieved from [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS - CORE. (2003, September 18). Retrieved from [Link]

  • Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods - PubMed. (2002, March 8). Retrieved from [Link]

  • Column Considerations for LC-MS/MS Analysis of a Panel of 22 Antidepressants - Phenomenex. Retrieved from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Retrieved from [Link]

  • Selective High-Performance Liquid Chromatography Method for the Determination of Reboxetine in Bulk Drug and Tablets | Journal of AOAC INTERNATIONAL | Oxford Academic. (2019, November 21). Retrieved from [Link]

Sources

A Comparative Guide to the Extraction Recovery of Reboxetine and its Deuterated Metabolite, 5'-Hydroxy Reboxetine-d5

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Bioanalytical Method Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, technically-grounded comparison of the solid-phase extraction (SPE) recovery between the selective norepinephrine reuptake inhibitor, Reboxetine, and its stable isotope-labeled (SIL) major metabolite, 5'-Hydroxy Reboxetine-d5. In bioanalytical science, the use of a SIL internal standard (IS) that is a metabolite of the parent drug is often considered a gold standard. However, the implicit assumption that it behaves identically during sample preparation must be rigorously and empirically validated. This document dissects the causal factors influencing their respective recoveries and provides a self-validating experimental protocol to quantify their performance.

Foundational Principles: Why Recovery Comparison is Critical

Reboxetine is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme, through pathways including hydroxylation and oxidation.[1][3][4] The resulting hydroxylated metabolites are more polar than the parent compound. 5'-Hydroxy Reboxetine-d5 serves as an ideal internal standard for quantifying this metabolite, as its deuterium labeling renders it distinguishable by mass spectrometry while being chemically analogous to the target analyte.[5][6] This guide will establish the framework for testing the crucial assumption of co-extraction behavior between the less polar parent drug and the more polar deuterated metabolite.

Physicochemical Disparity: The Root of Differential Recovery

The extraction characteristics of a molecule are dictated by its structure and resulting physicochemical properties. While Reboxetine and its hydroxylated metabolite are structurally similar, the introduction of a phenolic hydroxyl group fundamentally alters the molecule's polarity and ionization potential, which directly impacts its interaction with SPE sorbents.

ParameterReboxetine5'-Hydroxy Reboxetine-d5Causality Behind Experimental Impact
Chemical Structure C₁₉H₂₃NO₃C₁₉H₁₈D₅NO₄[7]The key difference is the addition of a polar hydroxyl (-OH) group to the aromatic ring of the metabolite.
Polarity Moderately LipophilicMore HydrophilicThe -OH group increases hydrogen bonding capacity and water solubility, which can weaken retention on reversed-phase sorbents and strengthen it on normal-phase or polar-enhanced sorbents.
Ionization (pKa) Basic (Morpholine Nitrogen)Basic (Morpholine Nitrogen) & Weakly Acidic (Phenolic Hydroxyl)Both compounds possess a basic nitrogen, making them amenable to cation exchange. The metabolite's acidic phenol introduces amphoteric properties, potentially complicating elution at certain pH values.

This increased polarity in the metabolite is the primary reason its recovery may differ from that of the parent drug. A method optimized solely for Reboxetine's properties may sub-optimally recover the more hydrophilic 5'-Hydroxy Reboxetine-d5.

Experimental Protocol: A Self-Validating System for Recovery Assessment

To provide a definitive comparison, a robust experimental design is required. The following protocol utilizes mixed-mode solid-phase extraction (SPE), a powerful technique that leverages both reversed-phase (hydrophobic) and ion-exchange (charge-based) interactions for enhanced selectivity.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_spe Mixed-Mode SPE cluster_analysis LC-MS/MS Analysis P1 Prepare Pre-Spike Samples: Blank Plasma + Reboxetine & 5'-OH-Reboxetine-d5 P3 Pre-treat Samples: Dilute with 2% Phosphoric Acid P1->P3 P2 Prepare Post-Spike Samples: Blank Plasma (Processed) + Same Analytes A2 Reconstitute in Mobile Phase P2->A2 Post-Spike Addition S2 Load Pre-treated Sample P3->S2 Load S1 Condition Cartridge (Methanol, then Water) S1->S2 S3 Wash 1: 0.1M Acetic Acid (Removes Polar Interferences) S2->S3 S4 Wash 2: Methanol (Removes Non-polar Interferences) S3->S4 S5 Elute Analytes (5% NH4OH in Methanol) S4->S5 A1 Evaporate Eluate S5->A1 Collect A1->A2 A3 Inject and Quantify A2->A3 A4 Calculate % Recovery A3->A4

Caption: Workflow for comparative recovery assessment using mixed-mode SPE.

Step-by-Step Methodology
  • Preparation of Recovery Samples:

    • Set A (Pre-Extraction Spike): Take six aliquots of blank human plasma. Spike each with known concentrations of both Reboxetine and 5'-Hydroxy Reboxetine-d5 (e.g., at low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Take six aliquots of blank human plasma. Process these through the entire SPE procedure (steps 2-4). Spike the resulting clean, evaporated, and reconstituted extracts with the exact same concentrations of analytes as in Set A. This set represents 100% recovery.

  • Sample Pre-treatment:

    • Causality: To ensure consistent ionization and disrupt protein binding, dilute all plasma samples (Set A and the initial blank plasma for Set B) 1:1 with 2% phosphoric acid.[2] This protonates the basic morpholine nitrogen on both molecules, preparing them for strong retention on the cation exchange sorbent.

  • Solid-Phase Extraction (Mixed-Mode Strong Cation Exchange):

    • Rationale: A mixed-mode sorbent is chosen for its dual retention mechanism. The cation exchange function provides strong, selective retention of the protonated analytes, while the reversed-phase backbone offers retention for the core molecular structure. This combination yields exceptionally clean extracts.[8]

    • a. Conditioning: Sequentially pass 1 mL of methanol and 1 mL of deionized water through the SPE cartridge to activate both retention mechanisms.

    • b. Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

    • c. Washing:

      • Wash 1: Pass 1 mL of 0.1 M acetic acid. This removes highly polar, unbound endogenous material without disrupting the strong ionic bond of the analytes.

      • Wash 2: Pass 1 mL of methanol. This removes non-polar, hydrophobically-bound interferences.

    • d. Elution: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Causality: The high pH of the ammoniated solvent neutralizes the charge on the morpholine nitrogen, disrupting the ionic bond with the sorbent and allowing the analytes to be eluted by the strong organic solvent (methanol).

  • Final Processing & Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a fixed volume (e.g., 100 µL) of the initial LC mobile phase.

    • Inject the samples from Set A and Set B into a validated LC-MS/MS system for quantification.

  • Recovery Calculation:

    • The percentage recovery for each analyte is calculated as: % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) × 100

Anticipated Data & Interpretation

Based on the described protocol and the compounds' physicochemical properties, the following results can be anticipated. The goal is not necessarily identical recovery, but rather high, consistent, and non-variable recovery for both compounds.

AnalyteExpected RecoveryInterpretation of Results
Reboxetine >85%Its balanced lipophilicity and strong basicity allow for excellent engagement with both the reversed-phase and cation exchange mechanisms of the sorbent, leading to high and reproducible recovery.
5'-Hydroxy Reboxetine-d5 80-95%The increased polarity may slightly reduce its affinity for the reversed-phase backbone, but the strong cation exchange interaction should ensure high retention. Its recovery is expected to be high and consistent, though potentially slightly lower or higher than the parent depending on the precise balance of interactions. A significant deviation (>15%) from Reboxetine would warrant further method optimization.

Trustworthiness: This protocol is a self-validating system. By comparing the pre-extraction spike (which undergoes all potential losses) to the post-extraction spike (the theoretical maximum response), the method provides a direct and accurate measure of extraction efficiency. To fully validate, this experiment should be repeated across multiple days and at different concentrations to ensure precision and linearity.

Conclusion

The comparative analysis of extraction recovery for Reboxetine and 5'-Hydroxy Reboxetine-d5 is a mandatory step in the development of a robust bioanalytical assay. While their structural similarity provides a strong foundation for co-extraction, their difference in polarity, driven by the metabolite's hydroxyl group, necessitates empirical verification. The provided mixed-mode SPE protocol is designed to maximize recovery for both compounds by leveraging charge and hydrophobicity. By executing this protocol, researchers can confidently establish the performance of their sample preparation method, ensuring the generation of accurate and reliable pharmacokinetic data that is crucial for advancing drug development programs.

References

  • MIMS Philippines. Reboxetine: Uses & Dosage. [Link]

  • Patsnap Synapse. What is the mechanism of Reboxetine Mesilate? [Link]

  • Armagan, Ö. & Uslu, B. (2006). A Selective High-Performance Liquid Chromatography Method for the Determination of Reboxetine in Bulk Drug and Tablets. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics. [Link]

  • Doyle, E., et al. Reboxetine, a selective noradrenaline reuptake inhibitor for the treatment of depression. IDrugs. [Link]

  • Wikipedia. Reboxetine. [Link]

  • Bionity. Reboxetine. [Link]

  • MentalHealth.com. Reboxetine. [Link]

  • Stahl, S. M. (2021). Reboxetine. Prescriber's Guide - Stahl's Essential Psychopharmacology. [Link]

  • Leonard, B. E. (1999). The Promises and Pitfalls of Reboxetine. Biological Psychiatry. [Link]

  • Raggi, M. A., et al. (2002). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. Journal of Chromatography B. [Link]

  • Tournel, G., et al. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Journal of Chromatography B. [Link]

  • Wiltshire, H. R., et al. (1998). Improved enantioselective method for the determination of the enantiomers of reboxetine in plasma by solid-phase extraction, chiral derivatization, and column-switching high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B. [Link]

  • Armagan, O., & Uslu, B. (2006). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. Journal of AOAC International. [Link]

  • Raggi, M. A., et al. (2002). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. Enantioseparation of the antidepressant reboxetine. [Link]

  • De Bock, L., et al. (2005). Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic-mass spectrometric analysis. Journal of Chromatography A. [Link]

  • ResearchGate. Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic–mass spectrometric analysis. [Link]

  • ResearchGate. Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. [Link]

  • ResolveMass. Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). [Link]

Sources

Safety Operating Guide

5'-Hydroxy Reboxetine-d5 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 5'-Hydroxy Reboxetine-d5

As a Senior Application Scientist, it is understood that excellence in research is inextricably linked to an unwavering commitment to safety and environmental stewardship. The proper disposal of specialized chemical reagents like 5'-Hydroxy Reboxetine-d5 is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this pharmacologically active, deuterated compound. The procedures outlined are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel, the integrity of your facility, and the broader environment.

Hazard Identification and Risk Assessment

The cornerstone of any disposal protocol is a complete understanding of the material's potential hazards. 5'-Hydroxy Reboxetine-d5 is a metabolite of Reboxetine, a selective norepinephrine reuptake inhibitor. For disposal purposes, it must be assumed to possess a similar toxicological profile.

  • Pharmacological Activity: As a pharmacologically active substance, even in small quantities, it can have unintended biological effects if improperly released into the environment.

  • Toxicological Profile of Parent Compound: The Safety Data Sheet for Reboxetine Mesylate classifies it as a substance with significant health hazards. It is identified as a reproductive toxin that may damage an unborn child and may cause harm to breast-fed children.[1][2] Furthermore, it may cause damage to organs through prolonged or repeated exposure.[1][2]

  • Deuteration: The "-d5" signifies that five hydrogen atoms have been replaced with deuterium. This isotopic labeling does not alter the fundamental chemical properties or the toxicological hazards of the molecule. Its primary relevance is in identifying it as a specialized, often high-value, analytical standard.

Based on these characteristics, all waste containing 5'-Hydroxy Reboxetine-d5 must be treated as Hazardous Chemical Waste .

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all appropriate personal protective equipment is in use to prevent exposure.[3] OSHA mandates that employers provide, and employees use, adequate PPE.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.[5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]

  • Body Protection: A chemical-resistant lab coat or apron.[5]

  • Respiratory Protection: Handling of the solid compound (if applicable) or any procedure that could generate aerosols should be conducted within a certified chemical fume hood to minimize inhalation risk.[5]

Step-by-Step Disposal Protocol

The disposal of 5'-Hydroxy Reboxetine-d5 waste must follow a systematic process of segregation, containment, and documentation, culminating in removal by a licensed hazardous waste management service. Direct disposal via sanitary sewer or regular trash is strictly prohibited.[6]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[6]

  • Dedicate a Waste Stream: Establish a specific waste stream solely for 5'-Hydroxy Reboxetine-d5 and materials contaminated with it.

  • Avoid Mixing: Never mix this waste with non-hazardous waste or other incompatible chemical waste streams (e.g., acids, bases, solvents).[4][7] This prevents unintended chemical reactions and ensures the waste is properly characterized for final disposal.

Step 2: Container Selection

The choice of container is crucial for safe storage and transport. Containers must be in good condition, compatible with the chemical waste, and equipped with secure, leak-proof closures.[6][7]

Waste TypeRecommended Container
Solid Waste (e.g., residual powder, contaminated weigh boats, wipes)Wide-mouth, sealable polyethylene (HDPE) or glass container.
Liquid Waste (e.g., solutions in organic solvents or aqueous buffers)Sealable, chemically compatible plastic or glass bottle (e.g., HDPE, borosilicate glass). Ensure compatibility with the solvent used.
Sharps Waste (e.g., contaminated needles, pipette tips)Puncture-resistant sharps container clearly labeled as containing hazardous chemical waste.
Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement. The EPA mandates that each hazardous waste container be clearly labeled to identify its contents and associated hazards.[8]

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE" .[7]

  • Full Chemical Name: "5'-Hydroxy Reboxetine-d5". Avoid using abbreviations or chemical formulas.[7]

  • Hazard Identification: "Toxic," "Reproductive Toxin."

  • Principal Investigator (PI) and Laboratory Information: Name, building, and room number.

Step 4: Waste Accumulation in the Laboratory

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[7][8]

  • Location: The SAA should be a designated area within the lab, such as inside a chemical fume hood or a secondary containment bin.

  • Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[8]

  • Container Management: Waste containers must be kept closed at all times except when actively adding waste.[7] Do not leave funnels in open containers.

Step 5: Arranging for Final Disposal

In-lab treatment or neutralization of complex pharmacologically active compounds is not recommended and may be illegal without proper permits. The only appropriate disposal route is through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.

  • Request Pickup: Once a waste container is 90% full, or if the accumulation time limit is approaching (typically 6-12 months for academic labs under Subpart K regulations), submit a chemical waste pickup request to your EH&S office.[7][9]

  • Final Disposal Method: The most common and effective method for destroying pharmaceutical waste is high-temperature incineration at a licensed facility.[10] This process ensures the complete destruction of the active compound, preventing its release into the environment.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 5'-Hydroxy Reboxetine-d5.

G Disposal Workflow for 5'-Hydroxy Reboxetine-d5 cluster_0 In-Laboratory Process cluster_1 Waste Characterization cluster_2 Containment & Accumulation cluster_3 Disposal Request cluster_4 Final Disposition A Waste Generation (5'-Hydroxy Reboxetine-d5) B Is the waste solid, liquid, or contaminated sharp? A->B C Solid Waste (e.g., powder, wipes) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Contaminated Sharps (e.g., needles, tips) B->E Sharp F Select appropriate, compatible, sealable waste container. C->F D->F E->F G Affix 'HAZARDOUS WASTE' label. Complete all fields. F->G H Store in designated Satellite Accumulation Area (SAA). Keep container closed. G->H I Is container >90% full or approaching time limit? H->I J Continue accumulation in SAA. I->J No K Submit Chemical Waste Pickup Request to EH&S. I->K Yes J->I L EH&S / Certified Contractor Transports Waste Off-Site K->L M Final Disposal via High-Temperature Incineration L->M

Caption: Decision workflow for handling 5'-Hydroxy Reboxetine-d5 waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Don PPE: For minor spills, ensure you are wearing the appropriate PPE (double-gloving is recommended).

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials. For powders, gently cover with a damp paper towel to avoid aerosolization before applying absorbent.

  • Clean the Area: Work from the outside of the spill inward. Collect all contaminated absorbent materials and cleaning supplies.

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in your designated hazardous waste container for 5'-Hydroxy Reboxetine-d5.

  • Report: Report the incident to your laboratory supervisor and EH&S office, as per your institution's policy.

References

  • OSHA Hazard Communication Standard and OSHA Guidelines . Centers for Disease Control and Prevention (CDC).

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . KPA.

  • Hazardous Materials Compliance: OSHA Standards and Best Practices . Mancomm.

  • OSHA Chemical Storage Requirements . U.S. Hazmat Rentals.

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com.

  • Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals . Benchchem.

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health.

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager.

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA).

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories . U.S. Environmental Protection Agency (EPA).

  • HAZARDOUS . Unknown Source.

  • Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists (ASHP).

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices . ACTenviro.

  • 5′-Hydroxy reboxetine-d5 . Santa Cruz Biotechnology, Inc.

  • Safe Handling and Segregation of Pharmaceutical Waste . Bio-MED Regulated Waste Solutions.

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA).

  • Waste Management of Hazardous Drugs . Defense Centers for Public Health.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime.

  • SAFETY DATA SHEET - REBOXETINE METHANESULFONATE TABLETS . MsdsDigital.com.

  • The NIH Drain Discharge Guide . National Institutes of Health (NIH).

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University Environmental Health and Safety.

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.

  • Safety Data Sheet - Suma Calc D5 . Solenis.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt.

  • Quick reference guide to pharmaceutical waste disposal . NHS Dorset.

  • Safety data sheet - IVISense™ Hypoxia CA IX 680 Fluorescent Probe . Revvity.

  • Reboxetine (mesylate) SAFETY DATA SHEET . Labscoop.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.